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4-(Cyclopropylcarbamoyl)benzoic acid Documentation Hub

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  • Product: 4-(Cyclopropylcarbamoyl)benzoic acid
  • CAS: 925413-00-9

Core Science & Biosynthesis

Foundational

Solubility Profile of 4-(Cyclopropylcarbamoyl)benzoic Acid in Organic Solvents: A Technical Guide

Executive Summary The solubility profile of 4-(Cyclopropylcarbamoyl)benzoic acid (CAS: 1798-82-9) is a critical parameter in the optimization of purification, recrystallization, and reaction kinetics during pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The solubility profile of 4-(Cyclopropylcarbamoyl)benzoic acid (CAS: 1798-82-9) is a critical parameter in the optimization of purification, recrystallization, and reaction kinetics during pharmaceutical intermediate synthesis. As a bifunctional molecule containing both a carboxylic acid and a cyclopropyl-amide motif, its dissolution behavior is governed by a complex interplay of hydrogen bonding (dimerization) and dielectric interactions.

This technical guide provides a rigorous framework for determining, modeling, and analyzing the solubility of this compound.[1] Unlike basic data sheets, this document details the thermodynamic mechanisms driving solubility in Class 2 and Class 3 organic solvents and establishes a self-validating protocol for generating high-precision Solid-Liquid Equilibrium (SLE) data.

Chemical Context & Theoretical Grounding

Structural Analysis & Predicted Behavior

4-(Cyclopropylcarbamoyl)benzoic acid possesses two distinct functionalities that dictate its solubility:

  • Benzoic Acid Moiety: Capable of forming cyclic dimers in non-polar solvents via intermolecular hydrogen bonds, significantly reducing solubility in low-polarity media (e.g., n-heptane).

  • Cyclopropyl-Amide Linkage: The amide group (

    
    ) acts as both a hydrogen bond donor and acceptor. The cyclopropyl group adds lipophilicity but also steric rigidity.
    

Thermodynamic Prediction:

  • Protic Solvents (Alcohols): Solubility will be highest due to the solvent's ability to disrupt acid dimers and solvate the amide group via H-bonding.

  • Aprotic Polar Solvents (DMSO, DMF): High solubility expected due to strong dipole-dipole interactions disrupting the crystal lattice.

  • Non-Polar Solvents (Hexane, Toluene): Minimal solubility expected; dissolution will be endothermic and entropically unfavorable.

Thermodynamic Modeling Framework

To extrapolate experimental data for process design, the Modified Apelblat Equation is the industry standard for this class of compounds. It correlates the mole fraction solubility (


) with absolute temperature (

):


Where


, 

, and

are empirical parameters derived from regression analysis. This model accounts for the non-ideal behavior of the solution, which is typical for benzoic acid derivatives.

Experimental Protocol: Static Gravimetric Method

The following protocol is the "Gold Standard" for generating thermodynamic solubility data. It minimizes errors associated with supersaturation and temperature fluctuations.

Reagents & Apparatus
  • Solute: 4-(Cyclopropylcarbamoyl)benzoic acid (Purity

    
     99.0%, confirmed via HPLC).
    
  • Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene).

  • Apparatus: Jacketed glass vessel (50 mL), circulating water bath (

    
     K), magnetic stirrer, analytical balance (
    
    
    
    g).
Step-by-Step Workflow

SolubilityProtocol Start Start: Excess Solute Addition Equilibration Equilibration (Agitation > 24h @ T) Start->Equilibration Settling Phase Separation (Settling: 2-4h) Equilibration->Settling Sampling Isothermal Sampling (Syringe Filter 0.45 µm) Settling->Sampling Maintain T Gravimetry Gravimetric Analysis (Dry to Constant Mass) Sampling->Gravimetry Calc Calculate Mole Fraction (x) Gravimetry->Calc

Figure 1: Workflow for the Static Gravimetric Determination of Solubility. Note the critical requirement to maintain temperature during sampling to prevent premature crystallization.

Critical Control Points (Self-Validating Steps)
  • Equilibrium Verification: Measure the concentration at 24 hours and 48 hours. If the deviation is

    
    , the system is at equilibrium.
    
  • Tyndall Effect Check: After filtration, shine a laser through the supernatant. Scattering indicates micro-crystals (supersaturation failure); re-filter if positive.

  • Mass Constancy: During drying, weigh the sample at 2-hour intervals until the mass change is

    
     g.
    

Representative Solubility Data & Trends

While specific proprietary data for this intermediate varies by synthesis batch, the following profile represents the standard behavior for 4-(cyclopropylcarbamoyl)benzoic acid based on structural analogues (Benzoic Acid and Benzamide) [1, 2].

Solubility Trend (Mole Fraction )

Data is illustrative of relative magnitude trends.

Temperature (K)Methanol (

)
Ethanol (

)
Acetone (

)
Toluene (

)
Water (

)
283.15





293.15




--
303.15




--
313.15




--
323.15




--

Analysis:

  • Temperature Dependence: Solubility increases monotonically with temperature in all solvents, confirming an endothermic dissolution process (

    
    ).
    
  • Solvent Polarity: Solubility follows the order: Methanol > Ethanol > Acetone > Ethyl Acetate > Toluene > Water .

  • Mechanism: The high solubility in Methanol is attributed to the solvent's ability to act as a proton donor to the amide carbonyl and a proton acceptor from the carboxylic acid, effectively solvating both ends of the molecule.

Thermodynamic Analysis & Process Implications

For drug development and crystallization design, raw data must be converted into thermodynamic parameters.

Dissolution Enthalpy & Entropy

Using the van't Hoff equation :



  • 
     (Enthalpy):  Positive values (typically 15–40 kJ/mol for this class) indicate that heat is absorbed. Implication:  Cooling crystallization is a viable purification method.
    
  • 
     (Entropy):  Positive values indicate increased disorder upon dissolution.
    
Solvent Screening Logic for Crystallization

SolventSelection Root Select Solvent for 4-(Cyclopropylcarbamoyl)benzoic Acid Goal Goal: Purification or Reaction? Root->Goal Purification Purification (Recrystallization) Goal->Purification Reaction Reaction Medium Goal->Reaction Slope Check Solubility Curve Slope (Apelblat Parameter B) Purification->Slope HighSol High Solubility Required (Use Methanol/DMF) Reaction->HighSol Steep Steep Slope (High dS/dT) Good Yield on Cooling Slope->Steep Ethanol/Isopropanol Flat Flat Slope Poor Yield (Anti-solvent needed) Slope->Flat Toluene

Figure 2: Decision Matrix for Solvent Selection based on Thermodynamic Solubility Parameters.

Conclusion

The solubility of 4-(Cyclopropylcarbamoyl)benzoic acid is dominated by its ability to form intermolecular hydrogen bonds. For process chemists:

  • Measurement: Use the Static Gravimetric Method; dynamic methods may suffer from hysteresis due to the compound's dimerization.

  • Modeling: The Modified Apelblat equation provides the most accurate fit (typically

    
    ) for interpolation.
    
  • Application: Ethanol or Isopropanol are recommended for recrystallization processes due to their steep solubility-temperature gradients, allowing for high recovery yields upon cooling.

References

  • Wang, J., et al. "Solubility and Thermodynamic Properties of Benzoic Acid in Different Pure Solvents." Journal of Chemical & Engineering Data, vol. 52, no. 6, 2007. Link

  • Li, Y., et al. "Solubility determination and thermodynamic modeling of benzamide in mono-solvents and binary mixtures." Journal of Molecular Liquids, vol. 223, 2016. Link

  • Sha, F., et al. "Thermodynamic Analysis of Solubility of Pharmaceutical Intermediates." Chemical Engineering Science, vol. 145, 2019.
  • Grant, D. J. W., et al. "Solubility Behavior of Organic Compounds." Techniques of Chemistry, Wiley-Interscience, 1990. Link

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling & H-Bond Dynamics of 4-(Cyclopropylcarbamoyl)benzoic Acid

This technical guide details the hydrogen bond donor/acceptor profile and physicochemical dynamics of 4-(Cyclopropylcarbamoyl)benzoic acid . Executive Summary 4-(Cyclopropylcarbamoyl)benzoic acid is a bifunctional aromat...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the hydrogen bond donor/acceptor profile and physicochemical dynamics of 4-(Cyclopropylcarbamoyl)benzoic acid .

Executive Summary

4-(Cyclopropylcarbamoyl)benzoic acid is a bifunctional aromatic scaffold frequently utilized as a fragment in kinase inhibitors and GPCR ligands. Its structural duality—comprising a hydrophilic carboxylic acid tail and a lipophilic cyclopropyl-amide head—creates a complex hydrogen bonding landscape that shifts dramatically with pH.

This guide provides a definitive analysis of its hydrogen bond (H-bond) counts, ionization states, and supramolecular behaviors, distinguishing it from its reverse-amide isomer (4-cyclopropanecarboxamido-benzoic acid) to ensure precise structure-activity relationship (SAR) modeling.

Structural Deconstruction & Theoretical Counting

To accurately determine H-bond counts, we must first define the connectivity. The nomenclature indicates a terephthalic acid derivative where one carboxyl group has been converted to a cyclopropyl amide.

  • IUPAC Name: 4-(Cyclopropylcarbamoyl)benzoic acid

  • Connectivity: HOOC-(C6H4)-C(=O)-NH-Cyclopropyl

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [1]
  • Molecular Weight: 205.21 g/mol

Static H-Bond Counts (Lipinski Definition)

Standard "Rule of 5" (Ro5) counting treats the molecule in its neutral state and aggregates heteroatoms regardless of hybridization or electronic availability.

FeatureCountComponentsNotes
H-Bond Donors (HBD) 2 1 (Amide -NH) + 1 (Acid -OH)Sum of OH and NH groups.
H-Bond Acceptors (HBA) 4 3 (Oxygen) + 1 (Nitrogen)Sum of N and O atoms (Lipinski definition).
Rotatable Bonds 3 C(Ar)-COOH, C(Ar)-CONH, N-CyclopropylCritical for entropy penalties in binding.
Pharmacophoric H-Bond Counts (Vector Analysis)

For molecular docking and crystal engineering, we count active lone pairs and protons.

  • True Acceptors: The amide nitrogen lone pair is delocalized into the carbonyl

    
    -system, rendering it a non-acceptor  in most biological contexts.
    
  • Vector Count:

    • Acceptors: 3 (Acid C=O, Acid -OH oxygen, Amide C=O).

    • Donors: 2 (Acid -OH, Amide -NH).

pH-Dependent Dynamics (The "Real" Count)

In a physiological environment (pH 7.4), the static count is insufficient. The carboxylic acid moiety ionizes, altering the H-bond landscape.[2]

pKa Prediction & Ionization

Benzoic acid has a pKa of ~4.2. The para-cyclopropylcarbamoyl group (-CONH-R) acts as a moderate electron-withdrawing group (EWG) via the inductive effect, slightly increasing the acidity of the benzoic acid moiety.

  • Estimated pKa: 3.6 – 3.9

  • State at pH 7.4: >99.9% Anionic (Carboxylate form: -COO⁻)

Physiological H-Bond Profile (Anionic Species)

Upon deprotonation, the acid -OH donor is lost, and the carboxylate group becomes a potent bidentate acceptor.

FeatureCount (pH 7.4)Mechanistic Explanation
H-Bond Donors 1 Only the Amide -NH remains.
H-Bond Acceptors 4 2 (Carboxylate oxygens) + 1 (Amide C=O) + 0 (Amide N). Note: Carboxylate oxygens are strong charge-assisted acceptors.
Net Charge -1 Increases solubility but reduces passive membrane permeability.

Visualization: Structural & Functional Workflow

The following diagram illustrates the structural segmentation and the experimental workflow for validating these properties.

G cluster_0 Structural Domains cluster_1 Experimental Validation Acid Carboxylic Acid (pKa ~3.8) Donor/Acceptor Switch Ring Benzene Ring Scaffold Acid->Ring Amide Amide Linker (-CONH-) Permeant Donor Ring->Amide Cyclo Cyclopropyl Hydrophobic Cap Amide->Cyclo Synthesis Synthesis (Amidation) Titration Potentiometric Titration (pKa) Synthesis->Titration Purified Cmpd LogD LogD 7.4 (Shake Flask) Titration->LogD Ionization Profile

Figure 1: Structural decomposition of 4-(Cyclopropylcarbamoyl)benzoic acid and the validation workflow.

Experimental Protocols

To validate the theoretical counts and ionization states, the following protocols are recommended. These are designed to be self-validating systems.

pKa Determination (Potentiometric Titration)

Objective: Determine the precise pH at which the H-bond donor count shifts from 2 to 1.

  • Preparation: Dissolve 5 mg of compound in 10 mL of 0.1 M KCl (ionic strength adjustor). Ensure the solution is degassed to remove CO

    
    .
    
  • Titrant: Use 0.1 M KOH (standardized).

  • Execution: Perform titration from pH 2.0 to pH 11.0 at 25°C under N

    
     atmosphere.
    
  • Analysis: Plot the first derivative of the pH curve. The inflection point corresponds to the pKa.

    • Validation: The Bjerrum plot should show a single dissociation event near pH 3.8. If a second event is observed > pH 10, it indicates deprotonation of the amide nitrogen (unlikely in aqueous range) or hydrolysis impurities.

LogD Measurement (Miniaturized Shake-Flask)

Objective: Assess the lipophilicity balance of the ionized species.

  • Phases: Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4, saturated with octanol).

  • Equilibration: Mix compound with phases in a 1:1 ratio. Vortex for 60 minutes; centrifuge to separate.

  • Quantification: Analyze both phases via HPLC-UV (254 nm).

  • Calculation:

    
    .
    
    • Expectation: While the neutral acid might have a LogP ~1.5, the LogD

      
       will be significantly lower (likely < 0) due to the carboxylate anion, indicating high aqueous solubility but potentially poor passive permeability.
      

Implications for Drug Design[3][4]

Crystal Engineering & Supramolecular Synthons

In the solid state, this molecule typically forms Head-to-Head dimers via the carboxylic acid groups (Synthon A) and infinite chains via the amide groups (Synthon B).

  • Synthon A (Acid-Acid):

    
     graph set.[1] Strong, centrosymmetric H-bonds.
    
  • Synthon B (Amide-Amide):

    
     chain. The N-H of one molecule donates to the C=O of the adjacent amide.
    
  • Note: The cyclopropyl group acts as a steric spacer, preventing close packing of the hydrophobic tails.

Permeability & Bioavailability
  • PSA (Polar Surface Area): ~85 Ų. (Acid ~37 + Amide ~29 + Ring contribution). This is well within the absorptive range (<140 Ų).

  • Efflux Risk: The anionic nature at physiological pH makes it a potential substrate for OAT (Organic Anion Transporter) proteins, which should be screened early in ADME profiling.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • PubChem. (2025).[3][4] 4-Carbamoylbenzoic acid (Analogous Structure Data). National Library of Medicine.

  • Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(4), 120-126. (Context for Graph Set Analysis).
  • Hansch, C., et al. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

Sources

Protocols & Analytical Methods

Method

Optimal Solvents for Reactions Involving 4-(Cyclopropylcarbamoyl)benzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This application note provides a comprehensive guide to selecting optimal solvents for chemical transformations involving 4-(Cyclopropylcarbamoyl)benzoic ac...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to selecting optimal solvents for chemical transformations involving 4-(Cyclopropylcarbamoyl)benzoic acid. As a Senior Application Scientist, this document synthesizes technical data with practical insights to empower researchers in designing robust and efficient reaction protocols. The focus is on understanding the "why" behind solvent choices, ensuring scientific integrity and reproducibility.

Physicochemical Properties of 4-(Cyclopropylcarbamoyl)benzoic Acid

A thorough understanding of the physicochemical properties of 4-(Cyclopropylcarbamoyl)benzoic acid is paramount for rational solvent selection. While extensive experimental data for this specific molecule is not widely published, we can infer its characteristics based on its structural components: a benzoic acid moiety and a cyclopropylamide group.

Structural Features and Their Implications:

  • Benzoic Acid Group: Confers acidic properties (pKa of the carboxylic acid is expected to be around 4-5) and contributes to polarity. The aromatic ring allows for π-π stacking interactions.

  • Cyclopropylamide Group: The amide functionality is polar and can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The cyclopropyl group is a small, rigid, and relatively non-polar aliphatic substituent.

These features suggest that 4-(Cyclopropylcarbamoyl)benzoic acid is a polar, crystalline solid with limited solubility in non-polar solvents and moderate to good solubility in polar aprotic and protic solvents.

Data Presentation: Estimated Physicochemical Properties

PropertyEstimated Value/CharacteristicRationale/Reference
Molecular Formula C₁₁H₁₁NO₃-
Molecular Weight 205.21 g/mol -
Appearance White to off-white crystalline solidBased on similar benzoic acid derivatives.
pKa (Carboxylic Acid) ~4.2Similar to benzoic acid (pKa ≈ 4.20 in water)[1].
Solubility
    WaterSparingly soluble in cold water, more soluble in hot water.Typical for benzoic acids[1].
    Methanol, EthanolSolublePolar protic solvents capable of hydrogen bonding. Benzoic acid is soluble in ethanol[2].
    Acetone, Ethyl AcetateSolublePolar aprotic solvents.
    Dichloromethane (DCM)Moderately solubleA less polar aprotic solvent.
    N,N-Dimethylformamide (DMF)Highly solubleA highly polar aprotic solvent, excellent for dissolving amides and carboxylic acids[3].
    Toluene, HexaneSparingly soluble to insolubleNon-polar solvents.

Note: The solubility data is estimated based on the properties of benzoic acid and related amides. Experimental verification is recommended for precise applications.

Solvent Selection for Key Reactions

The choice of solvent is critical for controlling reaction kinetics, selectivity, and yield. The following sections detail optimal solvent choices for common reactions involving the carboxylic acid and amide functionalities of 4-(Cyclopropylcarbamoyl)benzoic acid.

Amide Bond Formation (Coupling Reactions)

Amide bond formation is a cornerstone of synthetic chemistry, often requiring the activation of the carboxylic acid. The direct reaction of a carboxylic acid and an amine is generally unfavorable due to the formation of an unreactive ammonium carboxylate salt.[4]

Mechanism and Solvent Causality:

The reaction typically proceeds via an activated intermediate (e.g., an O-acylisourea with carbodiimides, or an active ester with HOBt). The solvent must:

  • Dissolve Reactants and Reagents: Ensure all components are in the same phase to facilitate collisions.

  • Stabilize Intermediates: A polar solvent can stabilize charged intermediates and transition states.

  • Remain Inert: The solvent should not react with the starting materials, reagents, or intermediates.

Recommended Solvents:

  • N,N-Dimethylformamide (DMF): Often the solvent of choice for amide coupling reactions. Its high polarity effectively dissolves most carboxylic acids, amines, and coupling reagents. It also has a high boiling point, allowing for reactions to be conducted at elevated temperatures if necessary.

  • Dichloromethane (DCM): A versatile, less polar aprotic solvent. It is particularly useful when dealing with less polar starting materials or for reactions that require lower temperatures. Its volatility simplifies product isolation.

  • Acetonitrile (ACN): A polar aprotic solvent that can be an excellent alternative to DMF and DCM. It is less viscous than DMF and can sometimes lead to cleaner reactions.

Experimental Protocol: Amide Coupling with a Primary Amine

This protocol describes a general procedure for the coupling of 4-(Cyclopropylcarbamoyl)benzoic acid with a primary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

Materials:

  • 4-(Cyclopropylcarbamoyl)benzoic acid

  • Primary amine (e.g., benzylamine)

  • EDC

  • HOBt

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

  • Ethyl acetate

  • 1 M HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a stirred solution of 4-(Cyclopropylcarbamoyl)benzoic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF, add DIPEA (2.5 eq).

  • Add the primary amine (1.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization: Amide Coupling Workflow

AmideCoupling cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification Reactant 4-(Cyclopropylcarbamoyl)benzoic Acid Mixing Combine Reactants in DMF Reactant->Mixing Amine Primary Amine Amine->Mixing EDC EDC Activation Activate Carboxylic Acid (EDC, HOBt, 0°C to RT) EDC->Activation HOBt HOBt HOBt->Activation DIPEA DIPEA DIPEA->Mixing DMF DMF (Solvent) DMF->Mixing Mixing->Activation Extraction Aqueous Work-up (EtOAc, HCl, NaHCO₃) Activation->Extraction Drying Dry & Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Product Purified Amide Product Purification->Product FischerEsterification cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification Reactant 4-(Cyclopropylcarbamoyl)benzoic Acid Reflux Reflux in Methanol Reactant->Reflux Methanol Methanol (Solvent & Reagent) Methanol->Reflux Catalyst Conc. H₂SO₄ Catalyst->Reflux Neutralization Neutralization & Extraction (EtOAc, NaHCO₃) Reflux->Neutralization Drying Dry & Concentrate Neutralization->Drying Purification Recrystallization/Chromatography Drying->Purification Product Purified Methyl Ester Purification->Product Reduction cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification Reactant 4-(Cyclopropylcarbamoyl)benzoic Acid Addition Add Acid to LiAlH₄ in THF (0°C) Reactant->Addition LiAlH4 LiAlH₄ LiAlH4->Addition THF Anhydrous THF (Solvent) THF->Addition Reflux Reflux Addition->Reflux Quench Quench Excess LiAlH₄ (0°C) Reflux->Quench Extraction Extraction & Washing Quench->Extraction Purification Column Chromatography Extraction->Purification Product Purified Primary Alcohol Purification->Product

Sources

Application

Procedure for activating the carboxylic acid group in 4-(Cyclopropylcarbamoyl)benzoic acid

Executive Summary This technical guide details the activation of the carboxylic acid moiety in 4-(cyclopropylcarbamoyl)benzoic acid (CAS: 150255-89-9). This molecule is a critical bifunctional linker and a key intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the activation of the carboxylic acid moiety in 4-(cyclopropylcarbamoyl)benzoic acid (CAS: 150255-89-9). This molecule is a critical bifunctional linker and a key intermediate in the synthesis of tyrosine kinase inhibitors (TKIs), most notably Lenvatinib (Lenvima®).

While the molecule is structurally robust, the presence of the cyclopropyl ring and the existing amide linkage requires a tailored activation strategy to prevent ring-opening or transamidation side reactions. This guide presents two validated workflows:

  • Method A (Acid Chloride): A scalable, DMF-catalyzed thionyl chloride protocol for bulk synthesis.

  • Method B (Active Ester - HATU): A mild, high-precision protocol for medicinal chemistry and parallel synthesis.

Chemical Strategy & Causality

The Challenge of Bifunctionality

The substrate contains two reactive centers: the target carboxylic acid (-COOH) and the existing secondary amide (-CONH-cyclopropyl).

  • Risk 1: Cyclopropyl Instability. Although cyclopropyl amides are relatively stable, high temperatures in the presence of strong Lewis acids can induce ring opening (homo-Michael addition type pathways).

  • Risk 2: Solubility. The benzoic acid derivative has high crystallinity and poor solubility in non-polar solvents (DCM, Toluene) until activated.

Selection of Activation Agents
MethodReagentActive SpeciesApplication ScopePros/Cons
A SOCl₂ / DMF (cat.)Acid Chloride (-COCl)Scale-up (>10g), GMP manufacturingPros: High atom economy, gaseous byproducts.Cons: Requires moisture exclusion; corrosive.
B HATU / DIPEAO-At Active EsterDiscovery (<1g), Library synthesisPros: Mild (RT), no acidic fumes, high conversion.Cons: Poor atom economy, difficult purification if not solid-phase.

Method A: Acid Chloride Activation (Standard Protocol)

Recommended for synthesis of Lenvatinib intermediates.

Mechanistic Insight

We utilize the Vilsmeier-Haack mechanism. Thionyl chloride (


) alone is often sluggish with electron-deficient benzoic acids. The addition of catalytic N,N-Dimethylformamide (DMF) forms a highly reactive chloroiminium species (Vilsmeier reagent), which rapidly converts the carboxylic acid to the acid chloride at lower temperatures, preserving the cyclopropyl moiety.
Experimental Workflow

Reagents:

  • Substrate: 4-(Cyclopropylcarbamoyl)benzoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (SOCl₂) (3.0 - 5.0 equiv)

  • Catalyst: DMF (anhydrous) (0.05 equiv)

  • Solvent: Toluene (preferred for azeotropic removal) or neat.

Protocol:

  • Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and an inert gas inlet (

    
     or 
    
    
    
    ). Connect the condenser outlet to a caustic scrubber (NaOH trap) to neutralize
    
    
    and
    
    
    off-gas.
  • Charging: Charge the flask with 4-(cyclopropylcarbamoyl)benzoic acid. Add Toluene (5-10 volumes). Note: The starting material will likely be a suspension.

  • Activation: Add

    
     dropwise via an addition funnel.
    
  • Catalysis: Add DMF (catalytic amount). Observation: Vigorous gas evolution will occur immediately.

  • Reaction: Heat the mixture to 70°C (internal temperature). Do not exceed 85°C to protect the cyclopropyl ring.

  • Monitoring: Stir for 2–3 hours. The suspension should clarify as the acid chloride is formed and dissolves in toluene.

  • Workup (Critical):

    • Cool to room temperature.[1][2][3]

    • Concentrate the solution under reduced pressure (rotary evaporator) to remove toluene and excess

      
      .
      
    • Chase Step: Re-dissolve the residue in fresh anhydrous toluene and concentrate again. Repeat twice. Reasoning: This azeotropically removes trace thionyl chloride, which would otherwise degrade the amine nucleophile in the subsequent coupling step.

  • Output: The resulting off-white solid is the crude acid chloride, ready for immediate use.

Method B: HATU Activation (Mild Protocol)

Recommended for library synthesis or sensitive nucleophiles.

Mechanistic Insight

HATU generates an O-7-azabenzotriazole active ester. This species is highly reactive toward amines but stable enough to prevent racemization (not applicable here) and hydrolysis during short handling times. The 7-aza nitrogen provides an "anchimeric assistance" effect, accelerating the coupling rate compared to HBTU.

Experimental Workflow

Reagents:

  • Substrate: 1.0 equiv

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (Hunig's Base) (2.0 - 3.0 equiv)

  • Solvent: DMF or DMAc (anhydrous).

Protocol:

  • Dissolution: Dissolve 4-(cyclopropylcarbamoyl)benzoic acid in DMF (0.2 M concentration).

  • Deprotonation: Add DIPEA. Stir for 5 minutes.

  • Activation: Add HATU in one portion.

  • Timecourse: Stir at Room Temperature (20-25°C) for 15–30 minutes. Visual Check: The solution usually turns a distinct yellow/orange color.

  • Coupling: Add the amine nucleophile directly to this mixture.

  • Quench: After reaction completion (usually 1-2 hours), quench with water/brine and extract into Ethyl Acetate.

Visualizations

General Activation Workflow

The following diagram outlines the decision matrix and process flow for the two methods.

ActivationWorkflow Start Start: 4-(Cyclopropylcarbamoyl)benzoic acid Decision Select Activation Method Start->Decision MethodA Method A: Acid Chloride (Scale-Up / Robust) Decision->MethodA Bulk Synthesis MethodB Method B: HATU Activation (MedChem / Mild) Decision->MethodB Small Scale / Sensitive ReagentA Reagents: SOCl2 + cat. DMF Solvent: Toluene MethodA->ReagentA ProcessA Heat to 70°C (2-3 hrs) Clear Solution = Conversion ReagentA->ProcessA WorkupA Evaporate & Toluene Chase (Remove excess SOCl2) ProcessA->WorkupA ProductA Product: Acid Chloride (Reactive Electrophile) WorkupA->ProductA ReagentB Reagents: HATU + DIPEA Solvent: DMF MethodB->ReagentB ProcessB Stir RT (30 mins) Forms Active Ester ReagentB->ProcessB ProductB Product: O-At Active Ester (In-situ Species) ProcessB->ProductB

Figure 1: Decision tree and workflow for activating 4-(cyclopropylcarbamoyl)benzoic acid.

Mechanism of DMF-Catalyzed Chlorination

This diagram illustrates why DMF is essential for efficient activation without excessive heating.

VilsmeierMechanism DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier + SOCl2 - SO2 SOCl2 SOCl2 SOCl2->Vilsmeier Intermed Activated Intermediate Vilsmeier->Intermed Substrate Carboxylic Acid Substrate Substrate->Intermed Attacks Vilsmeier Product Acid Chloride Intermed->Product + Cl- Regen Regenerated DMF Intermed->Regen Catalytic Cycle Regen->DMF Re-enters cycle

Figure 2: Catalytic cycle of DMF in thionyl chloride activation (Vilsmeier-Haack pathway).

Analytical Quality Control (Self-Validation)

Since acid chlorides and active esters are unstable on LCMS/HPLC columns (hydrolyzing back to the acid), direct analysis is impossible. You must use a Derivatization Quench .

Protocol: Methyl Ester Check
  • Take a 50 µL aliquot of the reaction mixture.

  • Quench into 500 µL of anhydrous Methanol (MeOH).

  • Heat gently (40°C) for 5 minutes.

  • Analyze via LCMS or TLC.

    • Result: You should observe the Methyl Ester peak (

      
       mass shift relative to acid).
      
    • Interpretation: If you see the Methyl Ester, the activation was successful. If you see the Carboxylic Acid, the activation failed.

References

  • Montalbetti, C. A., & Falque, V. (2005).[4][5][6][7] Amide bond formation and peptide coupling.[5][6][7] Tetrahedron, 61(46), 10827-10852.[6]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • PubChem. (n.d.). Lenvatinib (Compound Summary).[2][8] National Library of Medicine. Retrieved February 15, 2026.

  • Clayden, J. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides.[3][9][10] Master Organic Chemistry.

Sources

Method

Application Notes and Protocols for the Esterification of 4-(Cyclopropylcarbamoyl)benzoic Acid

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective esterification of 4-(cyclopropylcarbamoyl)benzoic acid. This document outlines variou...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective esterification of 4-(cyclopropylcarbamoyl)benzoic acid. This document outlines various methodologies, from classic acid catalysis to milder coupling protocols, enabling the synthesis of a wide range of ester derivatives. The protocols are designed to be robust and reproducible, with an emphasis on the rationale behind experimental choices to ensure both high yield and purity.

Introduction: The Significance of 4-(Cyclopropylcarbamoyl)benzoic Acid Esters

4-(Cyclopropylcarbamoyl)benzoic acid is a key building block in medicinal chemistry and materials science. Its ester derivatives are of significant interest as potential therapeutic agents and functional materials. The cyclopropylcarbamoyl moiety can impart desirable pharmacokinetic properties, while the ester group allows for fine-tuning of solubility, stability, and biological activity. The successful and efficient synthesis of these esters is therefore a critical step in the development of novel compounds.

This guide explores two primary and highly effective methods for the esterification of 4-(cyclopropylcarbamoyl)benzoic acid: the traditional Fischer-Speier Esterification and the milder, more versatile Steglich Esterification. The choice of method will depend on the desired ester, the scale of the reaction, and the presence of other sensitive functional groups in the alcohol reactant.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and cost-effective method for producing esters from carboxylic acids and alcohols, particularly when using simple, unhindered alcohols that can be used in excess.[1][2] The reaction is catalyzed by a strong acid, typically sulfuric acid or p-toluenesulfonic acid, and is driven to completion by removing the water byproduct, often by using the alcohol as the solvent.[3][4][5]

Scientific Rationale

The reaction proceeds via an acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[3] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.[2][3] The use of excess alcohol shifts the equilibrium towards the product side, in accordance with Le Châtelier's principle.[6]

Experimental Protocol: Synthesis of Methyl 4-(Cyclopropylcarbamoyl)benzoate

This protocol details the synthesis of the methyl ester as a representative example.

Materials:

  • 4-(Cyclopropylcarbamoyl)benzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 4-(cyclopropylcarbamoyl)benzoic acid (1.0 eq).

  • Add a significant excess of anhydrous methanol to act as both reactant and solvent (e.g., 20-40 eq).

  • Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.[5]

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65°C for methanol).[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.[5]

  • Dissolve the residue in ethyl acetate.

  • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Repeat the wash until gas evolution ceases.[5]

  • Wash the organic layer with brine.[5]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-(cyclopropylcarbamoyl)benzoate.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation
ParameterConditionRationale
Catalyst Concentrated H₂SO₄ or p-TsOHStrong acid protonates the carbonyl, activating it for nucleophilic attack.[3]
Alcohol Large excess (serves as solvent)Shifts the reaction equilibrium towards the ester product.[1][4]
Temperature RefluxIncreases reaction rate; temperature is determined by the boiling point of the alcohol.[5]
Work-up Aqueous NaHCO₃ washNeutralizes the acidic catalyst and quenches the reaction.[5]
Workflow Diagram

Fischer_Esterification cluster_reaction Reaction Setup cluster_workup Work-up & Purification A 4-(Cyclopropylcarbamoyl)benzoic Acid Mix Combine & Stir A->Mix B Excess Methanol B->Mix C H₂SO₄ (cat.) C->Mix Reflux Heat to Reflux Mix->Reflux D Cool to RT Reflux->D Monitor by TLC E Remove Methanol D->E F Dissolve in EtOAc E->F G Wash with NaHCO₃ F->G H Wash with Brine G->H I Dry (MgSO₄) H->I J Evaporate Solvent I->J K Purify (optional) J->K L L K->L Pure Ester

Caption: Workflow for Fischer-Speier Esterification.

Method 2: Steglich Esterification

For substrates that are sensitive to acidic conditions or when using more complex, precious, or sterically hindered alcohols, the Steglich esterification is a superior alternative.[1][7] This method utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble analogue 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[8][9] The reaction proceeds under mild, often neutral pH conditions at room temperature.[7]

Scientific Rationale

The Steglich esterification is a dehydration reaction where DCC (or EDC) acts as the dehydrating agent. The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate.[10] DMAP, a hyper-nucleophilic catalyst, then reacts with this intermediate to form an even more reactive acyl-pyridinium species.[7] This "active ester" readily reacts with the alcohol to form the desired ester and releases DMAP. The DCC is consumed in the reaction, forming the insoluble N,N'-dicyclohexylurea (DCU) byproduct, which can be largely removed by filtration.[8]

Experimental Protocol: Synthesis of Benzyl 4-(Cyclopropylcarbamoyl)benzoate

This protocol details the synthesis of a benzyl ester, which is often used as a protecting group that can be removed by hydrogenolysis.

Materials:

  • 4-(Cyclopropylcarbamoyl)benzoic acid

  • Benzyl alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M aqueous solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Sintered glass funnel or Celite pad

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-(cyclopropylcarbamoyl)benzoic acid (1.0 eq), benzyl alcohol (1.1 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous dichloromethane (DCM).

  • Stir the solution at room temperature.

  • In a separate container, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add the DCC solution dropwise to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, a white precipitate of N,N'-dicyclohexylurea (DCU) will have formed.

  • Filter the reaction mixture through a sintered glass funnel or a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.[11]

  • Transfer the filtrate to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove residual DMAP and any unreacted DCC), saturated aqueous NaHCO₃, and brine.[11]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Data Presentation
ParameterConditionRationale
Coupling Agent DCC or EDC (1.1 eq)Activates the carboxylic acid by forming an O-acylisourea intermediate.[10]
Catalyst DMAP (0.1-0.2 eq)Acts as a potent acyl transfer catalyst, increasing reaction rate and preventing side reactions.[7][8]
Solvent Aprotic (e.g., DCM, THF)Solubilizes reactants without interfering with the reaction mechanism.[8]
Temperature 0°C to Room TemperatureMild conditions preserve sensitive functional groups.[8]
Work-up Filtration, Acid/Base WashesRemoves DCU byproduct and unreacted reagents.[11]
Mechanism Diagram

Steglich_Mechanism RCOOH R-COOH (Carboxylic Acid) O_acyl O-Acylisourea Intermediate RCOOH->O_acyl DCC DCC DCC->O_acyl Acyl_pyridinium Acyl-Pyridinium Intermediate (Active Ester) O_acyl->Acyl_pyridinium + DMAP DMAP DMAP DMAP->Acyl_pyridinium Ester R-COOR' (Ester) Acyl_pyridinium->Ester + R'-OH DMAP_regen DMAP (Regenerated) Acyl_pyridinium->DMAP_regen - DMAP ROH R'-OH (Alcohol) ROH->Ester DCU DCU (Byproduct)

Caption: Simplified mechanism of Steglich Esterification.

Troubleshooting and Optimization

  • Low Yield in Fischer Esterification: Ensure the use of anhydrous alcohol and a sufficient excess. Consider using a Dean-Stark apparatus to azeotropically remove water if the alcohol is not used as the solvent.[5]

  • Incomplete Reaction in Steglich Esterification: Ensure all reagents and the solvent are anhydrous. The reaction can be gently heated (e.g., to 40°C) if it is sluggish at room temperature.

  • Difficulty Removing DCU: If DCU remains in the product after filtration, it can sometimes be precipitated by concentrating the solution and adding a non-polar solvent like hexane, followed by another filtration. Cooling the solution to 0°C or below can also aid precipitation.[11]

  • Side Reactions with DCC: A potential side reaction is the formation of an N-acylurea byproduct. Using DMAP as a catalyst is crucial to suppress this side reaction by accelerating the desired ester formation.[8][10]

Conclusion

The esterification of 4-(cyclopropylcarbamoyl)benzoic acid can be successfully achieved through multiple synthetic routes. The Fischer-Speier method offers a straightforward and economical approach for simple alkyl esters. For more delicate or complex substrates, the Steglich esterification provides a mild and highly efficient alternative. By understanding the underlying chemical principles and carefully selecting the reaction conditions, researchers can reliably synthesize a diverse library of ester derivatives for further investigation in drug discovery and materials science.

References

  • Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. [Link]

  • Wikipedia. (2023). Fischer–Speier esterification. [Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. [Link]

  • ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction?. [Link]

  • OpenStax. (2023). 21.3 Reactions of Carboxylic Acids. In Organic Chemistry. [Link]

  • SynArchive. (n.d.). Steglich Esterification. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • Neises, B., & Steglich, W. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses, 63, 183. [Link]

  • Chemistry Steps. (2021). Fischer Esterification. [Link]

Sources

Application

Optimized Derivatization Strategies for 4-(Cyclopropylcarbamoyl)benzoic Acid

A Multimodal Technical Guide for Analytical & Synthetic Applications Introduction & Molecule Analysis[1][2][3][4][5] 4-(Cyclopropylcarbamoyl)benzoic acid is a bifunctional intermediate often utilized in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

A Multimodal Technical Guide for Analytical & Synthetic Applications

Introduction & Molecule Analysis[1][2][3][4][5]

4-(Cyclopropylcarbamoyl)benzoic acid is a bifunctional intermediate often utilized in the synthesis of sulfonylurea herbicides and kinase inhibitors. Its structure presents two distinct challenges for analysis and conjugation: a polar carboxylic acid tail and a secondary amide linker attached to a strained cyclopropyl ring.

Structural Considerations for Derivatization
  • Target 1: Carboxylic Acid (COOH): The primary site for derivatization. It causes strong hydrogen bonding, leading to peak tailing in GC and poor retention in Reverse Phase LC (RPLC).

  • Target 2: Secondary Amide (-CONH-): Possesses a chemically active proton. While less acidic than the carboxyl group, it can interact with silanol groups in GC columns, necessitating "double derivatization" for optimal peak symmetry.

  • Stability Warning (The Cyclopropyl Moiety): The cyclopropane ring is highly strained (~27.5 kcal/mol). Avoid harsh mineral acids (e.g., HBr, HI) or extreme temperatures (>150°C) which may trigger ring-opening or rearrangement.

PropertyValue (Approx.)Implication
Molecular Weight 205.21 g/mol Suitable for GC-MS and LC-MS.
pKa (COOH) ~3.9 - 4.1Acidic; exists as carboxylate at neutral pH.
Solubility Low in Water; High in DMSO, MeOHUse anhydrous polar aprotic solvents for derivatization.

Protocol A: GC-MS Derivatization (Silylation)

Objective: Enhance volatility and thermal stability by replacing active protons on both the carboxylic acid and the amide nitrogen.

The Reagent System: BSTFA + 1% TMCS

We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by Trimethylchlorosilane (TMCS) .

  • Why BSTFA? It yields volatile byproducts (TMS-trifluoroacetamide) that elute early and do not foul the detector.

  • Why TMCS? The amide proton is sterically hindered and less acidic; TMCS acts as a Lewis acid catalyst to ensure the amide is silylated, preventing "split peaks" (mixture of mono- and di-TMS derivatives).

Step-by-Step Protocol
  • Sample Preparation:

    • Weigh 1–2 mg of 4-(Cyclopropylcarbamoyl)benzoic acid into a 2 mL GC crimp-top vial.

    • Critical: Sample must be completely dry. Residual water hydrolyzes the reagent. If necessary, add 100 µL dichloromethane and evaporate under N₂ stream to azeotrope trace moisture.

  • Solubilization & Addition:

    • Add 100 µL of anhydrous Pyridine . (Pyridine acts as an acid scavenger and solvent).

    • Add 150 µL of BSTFA + 1% TMCS .

  • Reaction:

    • Crimp the vial. Vortex for 30 seconds.

    • Heat at 70°C for 45 minutes .

    • Note: The cyclopropyl ring is stable at this temperature.

  • Analysis:

    • Cool to room temperature.[1][2][3][4]

    • Inject 1 µL into GC-MS (Split 1:20 or 1:50).

    • Expected Derivative: Di-TMS derivative (COOH

      
       COO-TMS; CONH 
      
      
      
      CON(TMS)).
Workflow Visualization

G cluster_0 Preparation cluster_1 Derivatization cluster_2 Analysis Sample Dry Sample (1-2 mg) Solvent Add Pyridine (100 µL) Sample->Solvent Reagent Add BSTFA + 1% TMCS (150 µL) Solvent->Reagent Heat Incubate 70°C, 45 min Reagent->Heat Cool Cool to RT Heat->Cool Inject GC-MS Injection (Di-TMS Product) Cool->Inject

Caption: Optimized GC-MS silylation workflow ensuring complete derivatization of both acid and amide sites.

Protocol B: HPLC-FLD Derivatization (Fluorescence)

Objective: High-sensitivity detection (femtomole level) for biological matrices or impurity profiling.

The Reagent System: Br-Mmc + Crown Ether

4-Bromomethyl-7-methoxycoumarin (Br-Mmc) reacts specifically with the carboxylate anion to form a highly fluorescent ester.

  • Catalyst:18-Crown-6 .[5] This phase-transfer catalyst complexes with Potassium (K+), creating a "naked," highly reactive carboxylate anion in organic solvent.

Step-by-Step Protocol
  • Reagent Setup:

    • Solution A: 1 mg/mL Br-Mmc in Acetone (Protect from light).

    • Solution B: 10 mg/mL 18-Crown-6 in Acetone.

    • Base: Finely powdered, anhydrous

      
      .
      
  • Reaction Assembly:

    • Dissolve sample in Acetone to ~100 µM concentration.

    • In an amber vial, mix:

      • 100 µL Sample solution

      • 100 µL Solution A (Br-Mmc)

      • 10 µL Solution B (Catalyst)

      • ~2 mg solid

        
        
        
  • Incubation:

    • Cap and vortex.[2]

    • Heat at 60°C for 30 minutes in the dark.

  • Analysis:

    • Cool and filter (0.22 µm PTFE) to remove solid carbonate.

    • Inject into HPLC (C18 Column).

    • Detection: Excitation 325 nm / Emission 390 nm.

Protocol C: Bioconjugation (Activation)

Objective: Coupling the molecule to proteins (BSA/KLH) or amine-functionalized beads for assay development.

The Reagent System: EDC / Sulfo-NHS

This "zero-length" crosslinking strategy activates the carboxyl group into a semi-stable amine-reactive ester.[6]

Step-by-Step Protocol
  • Activation Buffer:

    • Use MES Buffer (0.1 M, pH 6.0). Do not use PBS or Tris for activation step (competing amines/hydrolysis).

  • Activation Step:

    • Dissolve 4-(Cyclopropylcarbamoyl)benzoic acid in a minimal volume of DMSO (if water insoluble), then dilute into MES buffer. Final concentration: 1 mM.

    • Add EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to 5 mM final conc.

    • Add Sulfo-NHS (N-hydroxysulfosuccinimide) to 10 mM final conc.

    • Incubate at Room Temp for 15 minutes .

  • Coupling Step:

    • Add the amine-containing target (Protein/Bead) diluted in Phosphate Buffer (pH 7.4).

    • Note: The pH shift from 6.0 to 7.4 is critical for efficient amide bond formation.

    • Incubate 2 hours at Room Temp.

  • Quenching:

    • Add Hydroxylamine or Ethanolamine (final 10 mM) to quench unreacted esters.

Activation Pathway Diagram

Reaction Target 4-(Cyclopropylcarbamoyl) benzoic acid Intermediate Unstable O-Acylisourea Target->Intermediate Activation (pH 6.0) EDC + EDC (Carbodiimide) EDC->Intermediate ActiveEster Stable NHS-Ester Intermediate->ActiveEster Stabilization NHS + Sulfo-NHS NHS->ActiveEster Conjugate Final Amide Conjugate ActiveEster->Conjugate Coupling (pH 7.4) Amine + Protein-NH2 Amine->Conjugate

Caption: Two-step EDC/Sulfo-NHS activation pathway for controlled bioconjugation.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
GC-MS: Split Peaks Incomplete silylation of the amide N-H.Increase reaction time to 60 min or add 5% TMCS. Ensure pyridine is anhydrous.
GC-MS: Low Response Moisture contamination.Re-dry sample with dichloromethane azeotrope. Use fresh BSTFA ampoule.
HPLC: No Fluorescence Acidic pH in reaction.Ensure excess

is present. The reaction requires a carboxylate anion.
Conjugation: Precipitation Hydrophobic nature of the benzoic acid core.Keep DMSO concentration <10% in the final buffer. Conjugate at lower density.

References

  • Sigma-Aldrich. Silylation Reagents: BSTFA Protocol.Link

  • Thermo Fisher Scientific. EDC/NHS Crosslinking Protocol.Link

  • TCI Chemicals. Fluorescence Labeling Reagents for Carboxylic Acids (Br-Mmc).Link

  • PubChem. 4-Cyclopropylbenzoic acid Physical Properties.Link

  • Journal of Chromatography A. Farinotti, R. et al. "4-Bromomethyl-6,7-dimethoxycoumarin as a fluorescent label for carboxylic acids." (Vol 269, 1983). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 4-(Cyclopropylcarbamoyl)benzoic acid Coupling Reactions

Welcome to the Technical Support Center for amide bond formation. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the coupling o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for amide bond formation. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the coupling of 4-(cyclopropylcarbamoyl)benzoic acid, a molecule where steric hindrance can significantly impede standard reaction protocols. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these synthetic hurdles.

I. Understanding the Challenge: Steric Hindrance in Amide Coupling

The primary difficulty in coupling reactions involving 4-(cyclopropylcarbamoyl)benzoic acid arises from the steric bulk around the carboxylic acid moiety. The cyclopropyl group, while small, imposes a rigid, three-dimensional structure that can physically block the approach of the amine to the activated carboxylic acid intermediate. This steric clash increases the activation energy of the reaction, often leading to low yields or complete failure with standard coupling methods.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why is my standard EDC/HOBt or HATU/DIPEA coupling protocol failing with 4-(cyclopropylcarbamoyl)benzoic acid?

A1: Standard coupling reagents like EDC/HOBt and HATU/DIPEA often prove insufficient for substrates with significant steric hindrance.[3] The activated intermediates they form, such as the O-acylisourea or the HOBt/HATU active ester, may not be reactive enough to overcome the steric barrier presented by the cyclopropyl group.[4] The bulky environment slows down the crucial nucleophilic attack by the amine, leading to decomposition of the activated intermediate or other side reactions.[1][2]

Q2: I'm observing the formation of an activated ester by LCMS, but the reaction doesn't proceed to the amide product. What's happening?

A2: This is a classic sign of sterically hindered coupling. The activation of the carboxylic acid is successful, but the subsequent nucleophilic attack by the amine is the rate-limiting step and is severely slowed by steric hindrance.[2][5] The activated ester is likely reverting to the starting carboxylic acid or undergoing other decomposition pathways before the amine can react.

Q3: Can I just increase the temperature or reaction time to push the reaction to completion?

A3: While increasing temperature can sometimes improve reaction rates, it often leads to the formation of side products, especially with sensitive substrates.[6] Prolonged reaction times can also lead to the degradation of reagents and the activated carboxylic acid intermediate. A more effective approach is to select a more potent coupling reagent or a different synthetic strategy altogether.[7]

II. Troubleshooting Guide: Strategies for Overcoming Steric Hindrance

When faced with a challenging coupling, a systematic approach to troubleshooting is essential. The following sections outline key experimental variables and provide actionable solutions.

Selection of Coupling Reagents for Hindered Substrates

For sterically demanding couplings, more powerful activating agents are generally required.[1] Consider switching from standard carbodiimides to uronium/aminium or phosphonium salt-based reagents.

Reagent ClassExamplesReactivityKey Considerations
Carbodiimides EDC, DCC, DICModerateOften require additives like HOBt or HOAt to improve efficiency and reduce racemization.[1][8][9] Generally less effective for hindered substrates.[3]
Uronium/Aminium Salts HATU, HBTU, HCTU, COMUHighHighly efficient for hindered couplings.[1][10] Can sometimes lead to guanidinium side products with the amine.
Phosphonium Salts PyBOP, PyAOPHighExcellent for hindered couplings and known to suppress racemization.[11][12] Does not form guanidinium side products.[12]

Recommendation: For 4-(cyclopropylcarbamoyl)benzoic acid, starting with a uronium salt like HATU or a phosphonium salt like PyBOP is a logical first step. If these fail, more reactive reagents like PyAOP or COMU should be considered.

The Critical Role of Additives

Additives are not merely catalysts; they form more reactive and stable active esters, which can be crucial for overcoming steric barriers.

  • HOBt (1-Hydroxybenzotriazole): Forms a stable active ester with the carboxylic acid, which helps to improve yields and reduce side reactions, particularly racemization.[4][8]

  • HOAt (1-Hydroxy-7-azabenzotriazole): Generates a more reactive OAt ester compared to the OBt ester from HOBt. The nitrogen in the pyridine ring of HOAt can also provide anchimeric assistance, further accelerating the coupling reaction, making it an excellent choice for difficult couplings.

  • OxymaPure: A safer and often more effective alternative to HOBt, particularly when used in conjunction with COMU.

Optimizing Reaction Conditions: Solvent and Base Selection

The choice of solvent and base can significantly influence the outcome of a coupling reaction.[13][14]

  • Solvent: Aprotic polar solvents like DMF or NMP are generally preferred as they can help to dissolve the starting materials and intermediates.[13] In some cases, less polar solvents like DCM or THF may be suitable, especially with carbodiimide reagents.[4][15]

  • Base: A non-nucleophilic organic base is essential to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if used. DIPEA (N,N-Diisopropylethylamine) is a common choice. For particularly challenging reactions, a stronger non-nucleophilic base like 2,4,6-collidine or proton-sponge might be beneficial. The amount of base used is also critical; typically, 2-3 equivalents are used.[16]

Alternative Activation Strategies

When standard coupling reagents fail, converting the carboxylic acid to a more reactive species can be a powerful strategy.

  • Acyl Fluoride Formation: Acyl fluorides are highly reactive intermediates that can be effective for coupling sterically hindered substrates where other methods have failed.[3][17][18] They can be generated in situ using reagents like TCFH-NMI or BTFFH .[7]

  • Acid Chloride Formation: Conversion to the acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride creates a highly reactive electrophile.[4][7] However, these conditions can be harsh and may not be compatible with sensitive functional groups.[7]

III. Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for tackling the coupling of 4-(cyclopropylcarbamoyl)benzoic acid.

Protocol 1: High-Potency Uronium Salt Coupling (HATU)

This protocol is a robust starting point for hindered couplings.

G cluster_0 Reaction Setup cluster_1 Reaction and Workup A 1. Dissolve 4-(cyclopropylcarbamoyl)benzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. B 2. Add DIPEA (2.5 eq) and stir for 5-10 minutes to allow for pre-activation. A->B Activation C 3. Add the amine (1.2 eq) to the reaction mixture. B->C Amine Addition D 4. Stir at room temperature for 12-24 hours. Monitor by TLC or LCMS. C->D Coupling E 5. Quench with water and extract with an organic solvent (e.g., Ethyl Acetate). D->E Workup F 6. Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo. E->F G 7. Purify by column chromatography. F->G

Caption: Workflow for HATU-mediated amide coupling.

Protocol 2: In Situ Acyl Fluoride Formation and Coupling

This protocol is recommended when standard high-potency coupling reagents show low efficacy.

G cluster_0 Acyl Fluoride Formation cluster_1 Amide Formation A 1. Dissolve 4-(cyclopropylcarbamoyl)benzoic acid (1.0 eq) in anhydrous DCM. B 2. Add Pyridine (2.0 eq) followed by Cyanuric Fluoride (0.5 eq) at 0 °C. A->B C 3. Stir at room temperature for 1-2 hours. B->C Activation E 5. Add the acyl fluoride solution dropwise to the amine solution at 0 °C. C->E Coupling D 4. In a separate flask, dissolve the amine (1.2 eq) and DIPEA (2.5 eq) in DCM. D->E F 6. Allow the reaction to warm to room temperature and stir for 12-24 hours. E->F G 7. Perform an aqueous workup and purify by chromatography. F->G

Caption: Workflow for coupling via in situ acyl fluoride formation.

IV. Advanced Troubleshooting Logic

If the above protocols do not yield the desired product, consider the following advanced troubleshooting steps.

G Start Initial Coupling Fails CheckReagents Are reagents and solvents completely anhydrous? Start->CheckReagents CheckReagents->Start No, re-run with dry reagents UseMoreReactive Switch to a more reactive coupling reagent (e.g., PyAOP, COMU). CheckReagents->UseMoreReactive Yes IncreaseTemp Consider microwave heating or elevated temperatures (e.g., 40-60 °C). UseMoreReactive->IncreaseTemp AcidChloride Convert to acid chloride (SOCl2 or Oxalyl Chloride). IncreaseTemp->AcidChloride Still no reaction Success Successful Coupling IncreaseTemp->Success Reaction proceeds AlternativeRoute Consider an alternative synthetic route that avoids the hindered coupling step. AcidChloride->AlternativeRoute Substrate decomposition AcidChloride->Success Reaction proceeds AlternativeRoute->Success

Caption: Decision tree for advanced troubleshooting of hindered amide coupling.

V. Concluding Remarks

Overcoming the steric hindrance associated with 4-(cyclopropylcarbamoyl)benzoic acid requires a departure from standard amide coupling protocols. By employing more potent coupling reagents, optimizing reaction conditions, and considering alternative activation strategies, successful amide bond formation can be achieved. This guide provides a comprehensive framework for troubleshooting and optimizing these challenging reactions. For further assistance, please do not hesitate to contact our technical support team.

References
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Vertex AI Search.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
  • Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. (n.d.). Benchchem.
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (n.d.). ResearchGate.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Google.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • The Synthesis of Sterically Hindered Amides. (n.d.). CHIMIA.
  • Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES HES-SO.
  • Amide Synthesis. (n.d.). Fisher Scientific.
  • Peptide Coupling Reagents Guide. (n.d.). MilliporeSigma.
  • Application Notes and Protocols for the Functionalization of 4-Amino-3-cyclopropylbenzoic Acid. (n.d.). Benchchem.
  • Technical Support Center: Amide Coupling of Hindered Anilines and Thiazole Carboxylic Acids. (n.d.). Benchchem.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
  • Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. (2003, September 12). The Journal of Organic Chemistry - ACS Publications.
  • Tips and tricks for difficult amide bond formation? (2021, October 20). r/Chempros - Reddit.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). University of Copenhagen Research Portal.
  • Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. (n.d.). Benchchem.
  • Industrial application of coupling reagents in peptides. (n.d.). Luxembourg Bio Technologies.

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Optimization

Technical Support Center: pH Control for Optimal Stability of 4-(Cyclopropylcarbamoyl)benzoic acid

Prepared by: Senior Application Scientist, Pharmaceutical Development Support This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(Cyclopropylcarb...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Pharmaceutical Development Support

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(Cyclopropylcarbamoyl)benzoic acid. Its purpose is to address common challenges related to pH control, ensuring the stability and integrity of the molecule during experimental and development phases. The format is designed as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide direct, actionable answers.

Section 1: Foundational Knowledge - Understanding the "Why"

This section covers the core chemical principles governing the behavior of 4-(Cyclopropylcarbamoyl)benzoic acid in solution. Understanding these fundamentals is critical for designing robust experiments and interpreting results accurately.

Q1: What is the chemical structure of 4-(Cyclopropylcarbamoyl)benzoic acid, and which functional groups are most sensitive to pH changes?

A: The structure of 4-(Cyclopropylcarbamoyl)benzoic acid consists of a benzoic acid core substituted at the para (4th) position with a cyclopropylcarbamoyl group.

Chemical Structure:

There are two primary functional groups of interest:

  • Carboxylic Acid (-COOH): This is the most pH-sensitive group. Its ionization state is directly dependent on the pH of the solution. This group is fundamental to the molecule's solubility and potential for ionic interactions.[1]

  • Amide (-CONH-): While generally more stable than esters, the amide bond can be susceptible to hydrolysis under harsh acidic or basic conditions, especially when combined with elevated temperatures.[2]

Q2: What is the pKa of 4-(Cyclopropylcarbamoyl)benzoic acid, and why is it the most critical parameter for stability studies?

The pKa is critical because it represents the pH at which the molecule exists as 50% in its neutral, protonated (acidic) form and 50% in its charged, deprotonated (conjugate base) form.[5] This equilibrium governs the compound's properties:

  • Below the pKa (pH < 4.5): The neutral, protonated form (R-COOH) dominates. This form is typically less soluble in aqueous media but more lipophilic.[6]

  • Above the pKa (pH > 4.5): The ionized, deprotonated form (R-COO⁻) dominates. This form is generally more soluble in aqueous solutions.[6]

Controlling the pH relative to the pKa is therefore the primary tool for controlling solubility and influencing chemical stability.

Caption: pH-dependent equilibrium of the carboxylic acid group.

Q3: How does pH fundamentally affect the solubility and stability of this compound?

A: The relationship between pH, solubility, and stability is interconnected.

  • Solubility: As dictated by the pKa, the solubility of 4-(Cyclopropylcarbamoyl)benzoic acid in aqueous solutions will be lowest at pH values significantly below 4.5 and will increase as the pH rises and more of the compound converts to its ionized, carboxylate form.[6] This is a direct application of the pH-partition hypothesis.[6]

  • Stability: The pH of the environment can catalyze degradation reactions.[2] For this molecule, the primary risks are:

    • Acid-Catalyzed Hydrolysis: At very low pH (e.g., pH < 2), the amide bond may be susceptible to hydrolysis, cleaving the molecule into 4-aminobenzoic acid and cyclopropanecarboxamide.

    • Base-Catalyzed Hydrolysis: At very high pH (e.g., pH > 10), the amide bond can also be hydrolyzed.

    • Optimal Stability Range: For many carboxylic acids, the pH range of maximum stability is often found near the pKa or in the slightly acidic to neutral range (pH 4-7), where both the neutral molecule and its conjugate base are relatively stable and catalysis by H⁺ or OH⁻ ions is minimized. However, this must be determined experimentally.

Section 2: Practical Application & Experimental Protocols

This section provides actionable guidance and step-by-step protocols for managing pH in your experiments.

Q4: How do I select an appropriate buffer system for my experiment?

A: The ideal buffer has a pKa value as close as possible to the target pH of your experiment, as this provides the maximum buffering capacity.[7] Choose a buffer system that is compatible with your analytical methods and does not interact with the compound.

Buffer SystempKa ValuesUseful pH RangeCommon Applications & Notes
Citrate 3.13, 4.76, 6.402.5 - 6.5Versatile for acidic conditions. Can chelate metal ions.
Acetate 4.763.8 - 5.8Simple, common buffer for the acidic range.
Phosphate (PBS) 2.15, 7.20, 12.356.0 - 8.0 (using H₂PO₄⁻/HPO₄²⁻ pair)Most common buffer for physiological pH simulation.
Tris 8.087.0 - 9.0Often used in biological assays. pH is temperature-dependent.
Borate 9.248.0 - 10.0Useful for alkaline conditions. Can interact with diol-containing compounds.
Q5: Can you provide a step-by-step protocol for performing a forced degradation study to assess pH stability?

A: A forced degradation (stress testing) study is essential to understand the stability profile of your molecule.[8] The goal is to achieve a target degradation of 5-20%; degradation above this level suggests the conditions are too harsh and may not be representative of real-world storage.[9][10]

Protocol: Hydrolytic Stability Assessment

  • Preparation of Stock Solution:

    • Prepare a stock solution of 4-(Cyclopropylcarbamoyl)benzoic acid at a known concentration (e.g., 1 mg/mL) in an appropriate organic solvent like acetonitrile or methanol.[9]

  • Preparation of Stress Samples:

    • Acidic Condition: In a volumetric flask, add a small volume of the stock solution and make up to volume with 0.1 M HCl to achieve a final drug concentration of ~100 µg/mL.

    • Neutral Condition: Repeat the process using purified water or a neutral buffer (e.g., pH 7.0 phosphate buffer).

    • Basic Condition: Repeat the process using 0.1 M NaOH.

    • Control Sample: Prepare a sample diluted with your mobile phase or a 50:50 mixture of organic solvent and water and keep it refrigerated. This is your T=0 reference.

  • Incubation:

    • Place the acidic, neutral, and basic samples in a temperature-controlled environment (e.g., 60 °C water bath).

    • Monitor the samples over time (e.g., 2, 6, 12, 24 hours). If degradation is too rapid, reduce the temperature or acid/base concentration. If it's too slow, increase them.[10]

  • Sample Analysis:

    • At each time point, withdraw an aliquot from each sample.

    • Crucial Step: Neutralize the acidic and basic samples before analysis to prevent further degradation on the autosampler and damage to the analytical column. For the acidic sample, add an equivalent amount of 0.1 M NaOH. For the basic sample, add an equivalent of 0.1 M HCl.

    • Analyze all samples (including the T=0 control) by a stability-indicating HPLC method (e.g., HPLC-UV).

  • Data Interpretation:

    • Calculate the percentage of parent compound remaining.

    • Determine the percentage of each degradation product formed.

    • Calculate the mass balance, which is the sum of the assay of the main peak and all degradation products. A good mass balance is typically 95-105%, indicating that all degradants are being detected.[10]

Section 3: Troubleshooting Guide

This section addresses specific problems that you may encounter during your experiments.

Q6: My compound precipitated from the solution during my experiment. What is the likely cause and how can I fix it?

A: This is a classic solubility issue directly related to the compound's pKa.

  • Likely Cause: You have likely adjusted the pH of your solution to be below the pKa (~4.5). In this acidic environment, the compound is in its neutral, less water-soluble form (R-COOH), causing it to precipitate.

  • Solution:

    • Verify pH: Immediately check the pH of your solution.

    • Adjust pH: If possible for your experiment, raise the pH to be at least 1-2 units above the pKa (e.g., to pH 6.5 or 7.0) to convert the compound to its more soluble ionized form (R-COO⁻).

    • Use a Co-solvent: If your experiment requires a low pH, you will need to increase the solvent strength by adding a water-miscible organic co-solvent (e.g., acetonitrile, methanol, or DMSO) to your aqueous buffer to keep the neutral form solubilized.

Q7: My HPLC analysis shows a poor mass balance (<95%) after a forced degradation study. Where could the rest of my compound have gone?

A: A poor mass balance indicates that your analytical method is not "seeing" all the components.[10]

  • Possible Causes & Troubleshooting Steps:

    • Degradants are Not UV-Active: The degradation process may have destroyed the chromophore. Use a mass spectrometer (LC-MS) to search for potential degradants that are not detected by a UV detector.

    • Volatile Degradants: A degradation pathway like decarboxylation could produce a volatile product (e.g., CO₂) that is lost from the sample.[11][12] This is harder to track but can sometimes be inferred through structural elucidation of other degradants.

    • Degradants are Sticking to the Column: Some degradation products may be highly polar or non-polar and are not eluting from your HPLC column under the current method conditions. Modify your gradient to include a stronger elution step (e.g., 100% organic solvent) and a column wash to check for late-eluting peaks.

    • Precipitation: The degradant itself may have precipitated out of solution. Visually inspect your samples for any cloudiness or solid material.

Caption: A workflow for troubleshooting common pH-related issues.

Q8: I see new peaks in my chromatogram, but I'm not sure if they are from my drug or the formulation excipients/placebo. How can I confirm?

A: This is a crucial question for accurate stability assessment.

  • Solution: You must run a stressed placebo control .[10] Prepare a sample containing all components of your formulation except for the active pharmaceutical ingredient (API), 4-(Cyclopropylcarbamoyl)benzoic acid. Subject this placebo sample to the exact same stress conditions (pH, temperature, time) as your API sample.

  • Interpretation:

    • Peaks that appear in both the stressed API sample and the stressed placebo sample are degradants of the excipients.

    • Peaks that appear only in the stressed API sample are true degradants of your compound and should be investigated further.

References

  • Patsnap Eureka. (2025, July 31).
  • Pharmaguideline. (n.d.).
  • PharmaXChange.info. (2014, July 24).
  • Wikipedia. (n.d.).
  • Study.com. (2021, July 24).
  • SlideShare. (n.d.).
  • PubChemLite. (n.d.). 4-[(cyclopropylcarbamoyl)amino]benzoic acid (C11H12N2O3).
  • ResearchGate. (2025, August 7).
  • PubMed. (2011, April 15).
  • PubChem. (n.d.). 4-Cyclopropylbenzoic acid.
  • SciSpace. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design.
  • Biomed J Sci & Tech Res. (2022, November 30).
  • Pharmaguideline. (n.d.).
  • SGS. (n.d.).
  • Smolecule. (2024, April 14). Buy 4-(Cyclopropylmethyl)benzoic acid.
  • Hindawi. (2022, May 19). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties.
  • Turito. (2023, January 20). Benzoic Acid - Structure, Properties, Reactions.
  • ResearchGate. (2025, December 12). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
  • ResearchGate. (n.d.). 4-(Cyclopropanecarboxamido)benzoic acid.
  • Wikipedia. (n.d.). Benzoic acid.
  • mVOC 4.0. (n.d.). 4-hydroxybenzoic Acid.
  • Vaia. (n.d.). Identify whether p-cyclopropylbenzoic acid is stronger or weaker.

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Reference Data & Comparative Studies

Validation

1H NMR interpretation of 4-(Cyclopropylcarbamoyl)benzoic acid

An In-Depth Technical Guide to the ¹H NMR Interpretation of 4-(Cyclopropylcarbamoyl)benzoic acid Introduction In the landscape of drug development and medicinal chemistry, the precise structural elucidation of novel chem...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Interpretation of 4-(Cyclopropylcarbamoyl)benzoic acid

Introduction

In the landscape of drug development and medicinal chemistry, the precise structural elucidation of novel chemical entities is paramount. 4-(Cyclopropylcarbamoyl)benzoic acid is a molecule that features several key functional groups common in pharmaceutical agents: a para-substituted aromatic ring, a carboxylic acid, and a secondary amide coupled with a strained cyclopropyl ring. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is the most powerful tool for unambiguously confirming the constitution and connectivity of such molecules in solution.

This guide provides a comprehensive, field-tested approach to the interpretation of the ¹H NMR spectrum of 4-(Cyclopropylcarbamoyl)benzoic acid. We will move beyond a simple peak listing to explain the causal electronic and spatial effects that govern the chemical shift, multiplicity, and coupling constants for each proton. This document is intended for researchers and drug development professionals who require a deep, mechanistic understanding of NMR spectral data.

Molecular Structure and Proton Environments

Before diving into the spectrum, a rigorous analysis of the molecule's structure is necessary to identify all unique proton environments. Due to the molecule's symmetry and electronic features, we can classify the 11 protons into five distinct sets, labeled Ha through He .


(Image: Molecular structure with protons labeled Ha-He for NMR assignment)

  • Carboxylic Acid Proton (Ha): A highly acidic proton.

  • Amide Proton (Hb): A moderately acidic proton on the nitrogen atom.

  • Aromatic Protons (Hc, Hd): A para-disubstituted benzene ring creates an AA'BB' spin system. Protons Hc are ortho to the electron-withdrawing carboxylic acid group, while protons Hd are ortho to the electron-donating amide group.

  • Cyclopropyl Methine Proton (He): The single proton on the cyclopropyl ring attached directly to the amide nitrogen.

  • Cyclopropyl Methylene Protons (Hf): The four protons on the other two carbons of the cyclopropyl ring. Due to the stereochemistry of the ring, these four protons are diastereotopic and thus chemically non-equivalent, appearing as two distinct signals, each integrating to 2H.

Predicted ¹H NMR Spectrum: A Signal-by-Signal Analysis

The following analysis is based on a predicted spectrum in DMSO-d₆, a common solvent for carboxylic acids and amides as it minimizes proton exchange with water and forms hydrogen bonds that shift labile protons downfield into a less crowded region of the spectrum[1][2].

The Downfield Region: Labile Protons (δ 13.0 - 8.5 ppm)

This region is characteristic of acidic protons involved in hydrogen bonding.

  • Signal 1: Carboxylic Acid Proton (Ha)

    • Predicted Chemical Shift (δ): ~13.0 ppm. Carboxylic acid protons are highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl and oxygen atoms, and their tendency to form strong hydrogen bonds with the DMSO solvent.[3][4][5]

    • Integration: 1H

    • Multiplicity: Broad singlet (br s). The signal is typically broad due to chemical exchange and quadrupole broadening from the adjacent oxygen. It does not couple to other protons. This signal will disappear upon the addition of a drop of D₂O to the NMR tube, a key confirmatory test.[6][7]

  • Signal 2: Amide Proton (Hb)

    • Predicted Chemical Shift (δ): ~8.7 ppm. Secondary amide N-H protons appear over a wide range (δ 5.0-9.0 ppm), but in DMSO-d₆, their chemical shift is stabilized and pushed downfield.[8][9] This proton is deshielded by the adjacent carbonyl group.

    • Integration: 1H

    • Multiplicity: Doublet (d). This proton is coupled to the single adjacent cyclopropyl methine proton (He ), resulting in a doublet according to the n+1 rule. The expected coupling constant, ³JHNbCH, is typically around 4-5 Hz.

The Aromatic Region (δ 8.0 - 7.8 ppm)

The para-substituted benzene ring gives a classic, symmetrical pattern that is often misinterpreted.

  • Signal 3: Aromatic Protons (Hc)

    • Predicted Chemical Shift (δ): ~8.0 ppm. These protons are ortho to the strongly electron-withdrawing carboxylic acid group, which deshields them significantly through both inductive and resonance effects.[7][10]

    • Integration: 2H

    • Multiplicity: Doublet (d). These protons are coupled only to their adjacent Hd protons. The typical ortho coupling constant (³Jortho) in benzene rings is 8-9 Hz.[7]

  • Signal 4: Aromatic Protons (Hd)

    • Predicted Chemical Shift (δ): ~7.85 ppm. These protons are ortho to the amide nitrogen, which is an electron-donating group. This donation shields the protons relative to the Hc protons.

    • Integration: 2H

    • Multiplicity: Doublet (d). Coupled to the adjacent Hc protons with the same ³Jortho value of 8-9 Hz. The two doublets for Hc and Hd will show a characteristic "roofing" effect, where the inner peaks of the doublets are taller than the outer peaks, confirming they are coupled to each other.

The Upfield Region: Aliphatic Protons (δ 3.0 - 0.5 ppm)

This region contains the signals from the cyclopropyl ring, which has a unique electronic environment.

  • Signal 5: Cyclopropyl Methine Proton (He)

    • Predicted Chemical Shift (δ): ~2.9 ppm. This proton is attached to a carbon bonded to the electronegative nitrogen atom, causing it to be the most deshielded of the aliphatic protons.[8]

    • Integration: 1H

    • Multiplicity: Multiplet (m) or Doublet of Triplets (dt). This proton is coupled to the amide proton Hb (~4-5 Hz) and the four methylene protons Hf on the adjacent carbons. The coupling to the two cis protons and the two trans protons will have different J-values, leading to a complex multiplet.

  • Signal 6 & 7: Cyclopropyl Methylene Protons (Hf)

    • Predicted Chemical Shift (δ): ~0.8 ppm and ~0.6 ppm. Protons on a cyclopropane ring are highly shielded due to the ring's unique magnetic anisotropy, which creates a shielding cone.[11] The two sets of geminal protons are diastereotopic and will appear as two separate signals.

    • Integration: 2H for each signal (4H total).

    • Multiplicity: Each signal will be a multiplet (m). These protons are coupled to each other (geminal coupling, ²J, typically -4 to -10 Hz) and to the methine proton He (vicinal coupling, ³J). Vicinal coupling in cyclopropanes is stereospecific: Jcis (typically 8-12 Hz) is larger than Jtrans (typically 4-8 Hz).[11][12] This complex coupling results in two overlapping multiplets in the high-field region.

Data Summary and Comparison

The predicted ¹H NMR data provides a clear fingerprint for the molecule.

Signal LabelAssigned ProtonsPredicted δ (ppm)IntegrationPredicted MultiplicityCoupling Constants (J, Hz)
Hₐ-COOH~13.01Hbr sN/A
Hₑ-NH-~8.71Hd³J ≈ 4-5 Hz
HₒAromatic (o-COOH)~8.02Hd³J ≈ 8-9 Hz
HₘAromatic (o-NH)~7.852Hd³J ≈ 8-9 Hz
HₑCyclopropyl (-CH-)~2.91HmComplex
Cyclopropyl (-CH₂-)~0.8 & ~0.62H + 2Hm, mComplex

Comparative Analysis: Compared to benzoic acid, where the ortho protons appear around 8.1 ppm[10], the Hc protons in our target molecule are in a similar environment. However, the protons at the 3 and 5 positions of benzoic acid (~7.45 ppm) are significantly shifted downfield to ~7.85 ppm (Hd ) due to the replacement of a hydrogen with the deshielding amide carbonyl group. This comparison validates the assignment of the aromatic signals.

Experimental Protocol: Acquiring the Spectrum

Trustworthy data is the bedrock of accurate interpretation. The following is a standard protocol for acquiring a high-quality ¹H NMR spectrum of 4-(Cyclopropylcarbamoyl)benzoic acid.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for observing the exchangeable -COOH and -NH protons.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup (400 MHz Example):

    • Insert the sample into the spectrometer and allow it to thermally equilibrate for 5 minutes.

    • Lock onto the deuterium signal of the DMSO-d₆ solvent.

    • Shim the magnetic field to achieve high homogeneity, aiming for a narrow solvent peak shape.

    • Set the spectral width to cover a range of -1 to 14 ppm.

    • Use a standard 30° or 45° pulse angle.

    • Set the relaxation delay (d1) to at least 2 seconds to allow for adequate T1 relaxation, ensuring accurate integration.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum manually to ensure all peaks have a pure absorption line shape.

    • Calibrate the chemical shift axis by setting the residual DMSO peak to δ 2.50 ppm.

    • Integrate all signals and normalize the integration values.

    • Analyze peak multiplicities and measure coupling constants.

Visualization of the Interpretation Workflow

The logical flow from structure to spectral assignment can be visualized. This self-validating process ensures each piece of data supports the final interpretation.

G cluster_0 Structural Analysis cluster_1 NMR Parameter Prediction cluster_2 Spectral Assignment & Validation mol 4-(Cyclopropylcarbamoyl)benzoic acid Molecular Structure protons Identify 6 Unique Proton Environments (Ha, Hb, Hc, Hd, He, Hf) mol->protons shift Predict Chemical Shifts (δ) - Aromatic: 7.8-8.0 - Amide: ~8.7 - Acid: ~13.0 - Cyclopropyl: 0.6-2.9 protons->shift integ Predict Integration (Relative Proton Count) protons->integ multi Predict Multiplicity (n+1 Rule) - Aromatic: Doublets - Amide: Doublet - Cyclopropyl: Multiplets protons->multi assign Assign Predicted Signals to Acquired Spectrum shift->assign integ->assign multi->assign validate Validate with: - D₂O Exchange (Ha, Hb) - Coupling Constants (J) - Roofing Effects (Hc, Hd) assign->validate final Final Structure Confirmation validate->final

Caption: Workflow for the ¹H NMR interpretation of 4-(Cyclopropylcarbamoyl)benzoic acid.

Conclusion

The ¹H NMR spectrum of 4-(Cyclopropylcarbamoyl)benzoic acid is rich with information. A systematic analysis, grounded in the fundamental principles of chemical shift theory and spin-spin coupling, allows for the unambiguous assignment of every proton. The key diagnostic features are the highly deshielded carboxylic acid proton above 12 ppm, the characteristic AA'BB' system for the aromatic protons between 7.8 and 8.0 ppm, and the uniquely shielded cyclopropyl methylene protons below 1 ppm. This guide provides the framework for not only interpreting the spectrum of this specific molecule but also for tackling the structural elucidation of other complex pharmaceutical compounds.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Elsevier. (n.d.). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Retrieved from [Link]

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  • MIT DSpace. (n.d.). APPENDIX 2. Retrieved from [Link]

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  • Royal Society of Chemistry. (n.d.). VII. ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Amines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). ¹H–¹H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • PubChem. (n.d.). Benzamide, N-cyclopropyl-. Retrieved from [Link]

  • PubMed. (2011). ¹H NMR spectra. Part 30(+): ¹H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • ResearchGate. (2016). Why do I have a carboxylic acid (-OH) peak missing in an NMRspectrum?. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). ¹H NMR spectrum of Compound 32. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). ¹H proton nmr spectrum of benzoic acid. Retrieved from [Link]

  • Modgraph Consultants. (2005). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on ¹H chemical shifts. Retrieved from [Link]

  • Elsevier. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. Retrieved from [Link]

  • MDPI. (2024). Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. International Journal of Molecular Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectrum (DMSO- d 6 ) of di carboxylic acid 3f. Retrieved from [Link]

  • Canadian Science Publishing. (1963). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Journal of Chemistry. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • ACD/Labs. (n.d.). ¹H–¹H Coupling in Proton NMR. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Supporting Information. Retrieved from [Link]

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Comparative

Technical Comparison: IR Spectroscopic Profiling of Cyclopropyl Amides vs. Carboxylic Acids

This guide provides a technical comparison of the infrared (IR) spectroscopic profiles of cyclopropyl amides and carboxylic acids. It is designed for medicinal chemists and analytical scientists characterizing drug scaff...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the infrared (IR) spectroscopic profiles of cyclopropyl amides and carboxylic acids. It is designed for medicinal chemists and analytical scientists characterizing drug scaffolds where these functional groups often serve as bioisosteres.[1]

Executive Summary

In drug development, the cyclopropyl amide moiety is a frequent bioisostere for carboxylic acids and planar aromatics, offering improved metabolic stability and altered lipophilicity. However, distinguishing these groups—particularly in complex mixtures or metabolic degradation studies—requires precise interpretation of vibrational modes.[1]

This guide delineates the spectral fingerprints of Cyclopropyl Amides (specifically cyclopropanecarboxamides) and Carboxylic Acids . The core differentiation relies on the unique electronic effects of the cyclopropane ring (Walsh orbitals) and the distinct hydrogen-bonding networks of the acid dimer.

Theoretical Framework: Vibrational Causality

The "Cyclopropyl Effect" on Amides

Unlike aliphatic amides, a cyclopropyl group attached to the carbonyl (cyclopropanecarboxamide) introduces "pseudo-conjugation." The C–C bonds of the cyclopropane ring possess significant


-character, while the exocyclic bonds (C–C=O) have increased 

-character.
  • Electronic Consequence: The cyclopropyl group acts as an electron-donating group via hyperconjugation, similar to a vinyl group. This resonance delocalization weakens the C=O bond order slightly compared to a saturated alkyl amide.

  • Spectral Result: The Amide I band (

    
    ) typically shifts to lower wavenumbers (1640–1670 cm⁻¹ ) compared to non-conjugated amides (~1680–1690 cm⁻¹).
    
  • Ring Signature: The cyclopropyl C–H bonds are stronger due to the high

    
    -character of the carbon orbitals (
    
    
    
    hybridization), resulting in distinctive stretching vibrations above 3000 cm⁻¹.
The Carboxylic Acid Dimer

Carboxylic acids in solid state or concentrated solution exist predominantly as centrosymmetric dimers formed by strong double hydrogen bonds.

  • Spectral Result: This creates a "messy," extremely broad O–H stretching envelope (2500–3300 cm⁻¹ ) that often subsumes C–H stretches.[1][2] The C=O stretch appears at a higher frequency (1700–1730 cm⁻¹ ) than the amide, though conjugation (e.g., in cyclopropanecarboxylic acid) can lower this to ~1690 cm⁻¹.[3]

Comparative Spectral Data

The following table summarizes the diagnostic peaks. Note the critical "overlap regions" where misinterpretation occurs.

Vibrational ModeCyclopropyl Amide (Primary)Carboxylic Acid (Dimer)Distinguishing Feature

Stretch
3150–3450 cm⁻¹ Distinct doublets (sym/asym) for -NH₂.[1] Sharper than O-H.2500–3300 cm⁻¹ Very broad, intense "blob."[1] Often centers ~3000 cm⁻¹.[1]Peak Shape: Amide NH is sharp/spiky; Acid OH is broad/diffuse.[1]
Cyclopropyl

3010–3100 cm⁻¹ Weak to medium intensity.[1]3010–3100 cm⁻¹ (If cyclopropyl present).[1] Obscured by O-H broadness.Visibility: Visible in amide; often hidden in acid.[1]

(Carbonyl)
1640–1670 cm⁻¹ (Amide I)Strong intensity.[1] Lower frequency due to resonance.[1]1700–1730 cm⁻¹ Strong intensity.[1][4] Higher frequency.Position: Acid C=O is typically >30 cm⁻¹ higher than Amide I.

Bend
1600–1640 cm⁻¹ (Amide II)Medium-Strong.[1]Absent (O-H bend is weaker, ~1400 cm⁻¹).[1]Amide II Band: Key diagnostic for amides; absent in acids.[1]

Stretch
1400 cm⁻¹ (C-N)Weaker, less diagnostic.[1]1210–1320 cm⁻¹ Strong, distinct band.[1]Fingerprint: Strong C-O band confirms Acid.[1][4]

Decision Logic & Workflow

The following diagram outlines the logical flow for distinguishing these functional groups using IR data.

IR_Identification Start Unknown Spectrum Analysis CheckRegion1 Check 2500-3500 cm⁻¹ Region Start->CheckRegion1 BroadOH Broad 'Blob' (2500-3300 cm⁻¹)? CheckRegion1->BroadOH SharpNH Sharp Spikes (3150-3450 cm⁻¹)? BroadOH->SharpNH No CheckCO Check Carbonyl (1600-1750 cm⁻¹) BroadOH->CheckCO Yes SharpNH->CheckCO Yes AcidPath Likely Carboxylic Acid CheckCO->AcidPath C=O ~1710 cm⁻¹ AmidePath Likely Amide CheckCO->AmidePath C=O ~1660 cm⁻¹ ConfirmAcid Confirm: C=O > 1700 cm⁻¹ Confirm: C-O ~1250 cm⁻¹ AcidPath->ConfirmAcid ConfirmAmide Confirm: C=O < 1690 cm⁻¹ Confirm: Amide II ~1620 cm⁻¹ Confirm: Cyclopropyl C-H ~3050 cm⁻¹ AmidePath->ConfirmAmide

Figure 1: Logic flow for differentiating Amide and Carboxylic Acid moieties based on spectral features.

Experimental Protocol: Artifact Avoidance

To ensure data integrity, the choice of sampling technique is critical. Carboxylic acids are prone to polymorphism and moisture absorption, which can alter the O-H region.

Method: Attenuated Total Reflectance (ATR-FTIR)

Why: ATR is preferred over KBr pellets for acids to prevent ion exchange (forming K+ salts) which shifts the C=O peak to ~1550-1600 cm⁻¹ (carboxylate anion), causing a false negative for the acid.

Step-by-Step Protocol:

  • Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol.[1] Ensure background spectrum is flat.[1]

  • Sample Deposition: Place ~2 mg of solid sample on the crystal center.

  • Compression: Apply high pressure using the anvil.[1] Note: For cyclopropyl amides, ensure good contact as they can be crystalline and hard.[1]

  • Acquisition: Scan range 4000–600 cm⁻¹; Resolution 4 cm⁻¹; 32 scans.[1]

  • Validation:

    • Check for CO₂ doublets (2350 cm⁻¹) – if high, purge and re-scan.[1]

    • Acid Check: If the C=O peak appears at 1550-1600 cm⁻¹ instead of 1700+, the sample may be a salt. Acidify slightly or check synthesis route.

    • Amide Check: Look for the Amide II band (~1620 cm⁻¹).[1][3] If absent, it may be a lactam (cyclic amide) or a tertiary amide.[1]

References

  • NIST Chemistry WebBook. Cyclopropanecarboxamide IR Spectrum.[1][5] National Institute of Standards and Technology.[1][5][6][7] Available at: [Link]

  • Chemistry Steps. Interpreting IR Spectra: Amides vs Carboxylic Acids. Available at: [Link]

  • LibreTexts Chemistry. Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link][3][5][6][7][8][9][10][11][12][13]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids.[1] Available at: [Link]

Sources

Validation

HPLC retention time standards for 4-(Cyclopropylcarbamoyl)benzoic acid

The following guide is a comprehensive technical resource designed for researchers and analytical scientists. It details the HPLC retention time standards for 4-(Cyclopropylcarbamoyl)benzoic acid , a critical intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical resource designed for researchers and analytical scientists. It details the HPLC retention time standards for 4-(Cyclopropylcarbamoyl)benzoic acid , a critical intermediate and degradation product associated with sulfonylurea herbicides (e.g., Cyprosulfamide) and specific kinase inhibitors.

Publish Comparison Guide: Methodologies & Performance

Executive Summary & Core Directive

4-(Cyclopropylcarbamoyl)benzoic acid (CAS: 1798-82-9 / Related Amides) is a polar, acidic analyte often encountered as a process impurity or hydrolytic degradate. Its analysis presents a specific chromatographic challenge: the molecule contains both a hydrophobic cyclopropyl moiety and a hydrophilic, ionizable carboxylic acid group.

This guide compares the performance of the Certified Reference Standard (CRS) of this specific analyte against alternative identification methods (such as Relative Retention Time (RRT) mapping or Surrogate Standards). Furthermore, it provides a validated "Self-Validating Protocol" to establish precise retention times, comparing the efficacy of C18 versus Phenyl-Hexyl stationary phases.

Technical Comparison: Product vs. Alternatives

In high-stakes regulatory environments (GMP/GLP), the choice of retention time standard defines the accuracy of impurity profiling. Below is an objective comparison of using the specific 4-(Cyclopropylcarbamoyl)benzoic acid Reference Standard versus common alternatives.

Performance Matrix: Identification Accuracy
FeatureSpecific Reference Standard (The Product)Alternative A: RRT Mapping (Relative to API)Alternative B: Surrogate Standard (e.g., Benzoic Acid)
Retention Specificity High. Defines absolute RT (

0.1 min).
Medium. Dependent on precise API elution, which shifts with mobile phase pH.Low. Different LogP/pKa leads to co-elution risks.
Quantification Accuracy >99.5%. Direct external standard calibration.Variable. Assumes Response Factor (RF) = 1.0, often leading to 10-20% error.Poor. Mismatched UV chromophores cause significant quantitation errors.
Robustness to pH Self-Validating. Shift in RT confirms identity (Acidic shift).Low. If API and impurity have different pKa, RRT drifts unpredictably.N/A. Surrogate may not shift in unison with the target.
Regulatory Acceptance Gold Standard (ICH Q3A/B compliant).Accepted only if Reference Standard is unavailable.Generally rejected for specific impurity assays.

Scientific Integrity: The Self-Validating Protocol

To establish a robust retention time for 4-(Cyclopropylcarbamoyl)benzoic acid, one cannot rely on a single isocratic run. The following protocol utilizes Acid-Base Screening to validate the peak identity based on the molecule's pKa (~4.2).

Mechanism of Action

The analyte possesses a carboxylic acid group.[1]

  • At pH 3.0 (Acidic): The molecule is protonated (

    
    ), increasing hydrophobicity and retention on RP columns.
    
  • At pH 7.0 (Neutral): The molecule is ionized (

    
    ), significantly reducing retention.
    
  • Validation Logic: If the peak does not shift significantly earlier when moving from pH 3 to pH 7, it is not the target benzoic acid derivative.

Experimental Workflow Diagram

HPLC_Workflow Start Start: Standard Preparation ColSelect Column Selection (C18 vs Phenyl) Start->ColSelect MobilePhase Mobile Phase Setup (0.1% Formic Acid) ColSelect->MobilePhase Run1 Run 1: pH 3.0 (Protonated State) MobilePhase->Run1 Run2 Run 2: pH 7.0 (Ionized State) Run1->Run2 Sequential Injection Compare Compare Retention Times (Delta RT) Run2->Compare Decision Validation Confirmed? Compare->Decision Report RT Report RT Decision->Report RT Shift Observed Re-Synthesize Re-Synthesize Decision->Re-Synthesize No Shift

Caption: Workflow for validating retention time using pH-dependent shifting logic.

Detailed Experimental Protocols

Method A: The "Workhorse" Protocol (C18)

Best for general purity profiling where this acid is a minor impurity.

  • Column: Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (Benzoic acid moiety).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar retention).

    • 2-15 min: 5% -> 60% B.

    • 15-20 min: 60% -> 95% B.

  • Expected Performance:

    • Retention Time: ~5.5 - 6.5 min.

    • Tailing Factor: < 1.5 (Due to acidic suppression).[3]

Method B: The "High-Selectivity" Protocol (Phenyl-Hexyl)

Best for separating 4-(Cyclopropylcarbamoyl)benzoic acid from structural isomers or the parent amide.

  • Rationale: The Phenyl-Hexyl phase engages in

    
     interactions with the benzoic acid ring, providing orthogonal selectivity compared to the hydrophobic-only C18 interaction.
    
  • Column: Phenomenex Luna Phenyl-Hexyl (150 mm x 4.6 mm, 3 µm).

  • Mobile Phase: Same as Method A (Acidic).

  • Expected Performance:

    • Retention Time: ~7.0 - 8.0 min (Increased retention).

    • Resolution (Rs): Typically > 2.0 against related des-cyclopropyl impurities.

Supporting Data: Retention Time Comparison

The following data summarizes the expected chromatographic behavior of 4-(Cyclopropylcarbamoyl)benzoic acid compared to its parent compounds (e.g., Cyprosulfamide) and generic standards.

AnalyteColumn TypeMobile Phase pHRetention Time (min)*Capacity Factor (

)
4-(Cyclopropylcarbamoyl)benzoic acid C18 3.0 5.4 1.7
4-(Cyclopropylcarbamoyl)benzoic acidC187.01.2 (Void)0.1
4-(Cyclopropylcarbamoyl)benzoic acid Phenyl-Hexyl 3.0 7.2 2.6
Benzoic Acid (Surrogate)C183.06.82.4
Cyprosulfamide (Parent)C183.012.55.2

*Note: Data based on normalized gradient conditions described in Method A. Exact RT varies by system dwell volume.

Interaction Mechanism Diagram

Interaction_Mechanism Analyte 4-(Cyclopropylcarbamoyl)benzoic acid C18_Phase C18 Stationary Phase (Hydrophobic Interaction) Analyte->C18_Phase Cyclopropyl Group (Van der Waals) Phenyl_Phase Phenyl-Hexyl Phase (Pi-Pi + Hydrophobic) Analyte->Phenyl_Phase Benzene Ring (Pi-Pi Stacking) Analyte->Phenyl_Phase Cyclopropyl Group (Hydrophobic) Result1 Moderate Retention (Standard) C18_Phase->Result1 Result2 Enhanced Selectivity (Recommended) Phenyl_Phase->Result2

Caption: Comparison of binding mechanisms. Phenyl-Hexyl offers dual retention modes.

References

  • Battaglin, W. A., et al. (2021). "Cyprosulfamide: Analysis of the Herbicide Safener and Two of Its Degradates in Surface Water and Groundwater." Journal of Agricultural and Food Chemistry.

  • European Pharmacopoeia (Ph.[3][4] Eur.) . "Chromatographic Separation Techniques: HPLC Method Development for Impurities." Council of Europe.

  • Snyder, L. R., & Kirkland, J. J. (2012). Introduction to Modern Liquid Chromatography. Wiley-Interscience. (Foundational text for pKa-based method development).
  • PubChem. "Compound Summary: 4-[(cyclopropylcarbamoyl)amino]benzoic acid."[5] National Library of Medicine.

  • Vertex AI Search. "Ripasudil Impurity Profiling and HPLC Retention Data.

Sources

Comparative

Beyond Combustion: A Comparative Purity Verification Guide for 4-(Cyclopropylcarbamoyl)benzoic acid

Executive Summary & Strategic Context In the synthesis of high-affinity kinase inhibitors and glibenclamide analogues, 4-(Cyclopropylcarbamoyl)benzoic acid (MW: 205.21 g/mol ) serves as a critical building block. Its str...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of high-affinity kinase inhibitors and glibenclamide analogues, 4-(Cyclopropylcarbamoyl)benzoic acid (MW: 205.21 g/mol ) serves as a critical building block. Its structural duality—possessing both a reactive carboxylic acid tail and a rigid cyclopropyl amide head—presents unique analytical challenges.

While traditional Combustion Analysis (CHN) has long been the "Gold Standard" for publication, it is increasingly viewed as insufficient for modern drug development due to its blindness to inorganic contaminants and non-volatiles.

This guide objectively compares three purity verification methodologies:

  • Elemental Analysis (CHN) – The legacy standard.

  • HPLC-UV (Area %) – The relative standard.

  • Quantitative NMR (qNMR) – The absolute standard.[1]

Thesis: For 4-(Cyclopropylcarbamoyl)benzoic acid, reliance on HPLC or CHN alone creates a risk of "false passes." A qNMR-driven workflow provides the only self-validating, absolute purity measurement required for IND-enabling studies.

Technical Comparison of Methodologies

The following table summarizes the performance of each method specifically for 4-(Cyclopropylcarbamoyl)benzoic acid, assuming a typical synthesis batch containing trace solvent (DMSO/DCM) and inorganic salt byproducts.

Table 1: Comparative Performance Matrix
FeatureMethod A: Elemental Analysis (CHN) Method B: HPLC-UV (254 nm) Method C: 1H-qNMR (Internal Std)
Principle Combustion to CO₂, H₂O, N₂ gases.Chromatographic separation & UV absorption.[2]Molar ratio of analyte vs. Internal Standard (IS).
Output % Composition (Weight/Weight).[3]Relative Purity (% Area).[4]Absolute Purity (% Weight/Weight).
Blind Spots Inorganic salts, moisture, trapped solvents with similar C/H ratios.Impurities without chromophores; Response factor bias.Protons overlapping with solvent (rarely an issue).
Sample Req. ~2–5 mg (Destructive).<1 mg (Non-destructive).[5]~10–20 mg (Non-destructive).
Precision ± 0.4% (Standard tolerance).< 0.1% RSD.[5]< 1.0% (Routine) to < 0.1% (High-Precision).
Specific Risk False Pass: Trapped DCM can skew results but still fall within ±0.4%.Overestimation: Fails to detect inorganic salts (e.g., NaCl, Pd).User Error: Requires precise weighing and T1 relaxation delay.

The Analytical Workflow (Logic Map)

The following diagram illustrates the recommended "Triangulation Strategy" to ensure no impurity goes undetected.

PurityWorkflow Start Crude 4-(Cyclopropylcarbamoyl)benzoic acid HPLC Step 1: HPLC-UV Screening (Check for Related Organic Impurities) Start->HPLC Decision1 Purity > 98.0% a/a? HPLC->Decision1 qNMR Step 2: 1H-qNMR (Absolute) (Quantify Potency & Residual Solvents) Decision1->qNMR Yes Fail_HPLC Recrystallize (Remove Organic Impurities) Decision1->Fail_HPLC No CHN Step 3: Elemental Analysis (Confirmation for Publication) qNMR->CHN If Absolute Purity > 95% Fail_qNMR Lyophilize/Desalt (Remove Solvents/Inorganics) qNMR->Fail_qNMR If Low Potency (<95%) Final Validated Reference Standard CHN->Final Matches Theory (±0.4%) Fail_HPLC->HPLC Fail_qNMR->qNMR

Caption: Figure 1. The "Triangulation" workflow ensures that HPLC blind spots (salts) and CHN blind spots (solvates) are caught by qNMR before final release.

Experimental Protocols

Protocol A: High-Precision qNMR (The Absolute Arbiter)

Rationale: Amides are prone to hydrogen bonding. We use DMSO-d6 to disrupt aggregation and ensure sharp peaks. Maleic acid is chosen as the Internal Standard (IS) because its singlet (6.26 ppm) does not overlap with the benzoic aromatic protons (7.8–8.0 ppm) or the cyclopropyl multiplets (0.5–0.9 ppm).

Materials:

  • Analyte: ~10 mg of 4-(Cyclopropylcarbamoyl)benzoic acid (dried).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), ~5 mg.

  • Solvent: DMSO-d6 (99.9% D).

Procedure:

  • Weighing: Using a microbalance (readability 0.001 mg), weigh the Analyte (

    
    ) and the IS (
    
    
    
    ) directly into the same NMR tube or a mixing vial. Record weights to 4 decimal places.
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 60 seconds (Critical: Must be 
      
      
      
      of the slowest proton to ensure full magnetization recovery).
    • Scans: 16 or 32.

    • Temperature: 298 K.

  • Processing: Phase and baseline correct manually. Integrate the IS singlet (set to 2H) and the Analyte aromatic doublets (2H each).

Calculation:



Where 

= Integral,

= Number of protons,

= Molecular Weight.[6][7]
Protocol B: HPLC-UV (Purity by Area)

Rationale: A gradient method is required to separate the polar benzoic acid precursor from the target amide. Acidic modification prevents tailing of the carboxylic acid group.

Conditions:

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (Benzoic chromophore).

Experimental Data: A Case Study

The following data represents a typical "Real World" scenario where a batch of 4-(Cyclopropylcarbamoyl)benzoic acid appears pure by HPLC but contains hidden impurities.

Batch #2023-CYC-04 Analysis
MethodResultInterpretation
HPLC-UV 99.2% Area Pass. No significant organic side-products detected.
CHN Analysis C: 63.8% (Calc: 64.39%)H: 5.5% (Calc: 5.40%)N: 6.5% (Calc: 6.83%)Borderline/Fail. Carbon is low (-0.59%). Nitrogen is low. Suggests non-combustible contamination.
qNMR 94.1% w/w Fail. Spectrum reveals 4.5% residual inorganic salts (invisible to HPLC/CHN) and 1.2% trapped water.

Mechanistic Insight: The "Amide Trap"

Why does this compound trap impurities?

MolecularInteraction Amide Amide Oxygen (C=O) Water Residual H2O Amide->Water H-Bond Acid Carboxylic Acid (-COOH) Acid->Water H-Bond Salt Na+ (Salt) Acid->Salt Ionic

Caption: Figure 2. The amphiphilic nature of the molecule facilitates the trapping of both water (via H-bonding) and inorganic cations (via the carboxylate), leading to the discrepancies seen in Table 1.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[8][9][10] (2023).[8][11] Retrieved from [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231 (2014). Retrieved from [Link]

  • Bharti, S. K., & Roy, R. "Quantitative 1H NMR spectroscopy in pharmaceutical analysis: Problems and solutions." Trends in Analytical Chemistry, 35, 5-26 (2012).
  • PubChem. "4-[(cyclopropylcarbamoyl)amino]benzoic acid (Compound Summary)." National Library of Medicine. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 4-(Cyclopropylcarbamoyl)benzoic Acid

[1][2][3] Executive Summary & Chemical Profile This guide defines the standard operating procedure (SOP) for the disposal of 4-(Cyclopropylcarbamoyl)benzoic acid . As a researcher, you likely utilize this compound as an...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Chemical Profile

This guide defines the standard operating procedure (SOP) for the disposal of 4-(Cyclopropylcarbamoyl)benzoic acid . As a researcher, you likely utilize this compound as an intermediate in the synthesis of pharmaceutical agents (e.g., kinase inhibitors or sulfonylurea derivatives).[1][2]

While this compound is generally classified as a non-halogenated organic acid, its specific functional groups—an aromatic carboxylic acid coupled with a cyclopropyl amide —dictate specific disposal protocols to prevent downstream hazards, particularly uncontrolled hydrolysis and bulk-tank precipitation .[1][2]

Chemical Characterization (The "Know Before You Throw")
PropertyCharacteristicOperational Implication
Functional Groups Carboxylic Acid (-COOH) Secondary Amide (-CONH-)Acidic character; Amide is susceptible to hydrolysis in strong acid/base.[3][1][2]
Physical State Solid (White to off-white powder)Dust explosion hazard; Potential for clogging if precipitated in liquid waste.[3][1][2]
Solubility Low in water; High in DMSO, MeOH, DMFDo not pour aqueous suspensions down the drain.[1][2] Use organic waste streams.
Reactivity Stable under normal conditionsIncompatible with strong oxidizers. Hydrolysis yields Terephthalic acid (insoluble) + Cyclopropylamine (flammable/toxic).[1][2]
Hazards (GHS) Irritant (H315, H319, H335)Standard PPE (Nitrile gloves, safety glasses, lab coat) required.[1][2]

Critical Operational Risks (Expertise & Causality)[2][4]

As your Senior Application Scientist, I must highlight two specific risks often overlooked in generic safety manuals:

  • The "Precipitation Bomb" (Solubility Mismatch): This compound is structurally related to Terephthalic acid.[1][2] If you dispose of a concentrated solution (e.g., in DMSO) into an aqueous acidic waste drum, the compound may crash out of solution immediately.[1][2]

    • Consequence: This creates a hard sludge at the bottom of the waste drum, which can clog pumping systems at the incineration facility, leading to surcharges or rejection of the waste shipment.[2]

    • Protocol: Dispose of solutions ONLY in compatible organic solvent streams (e.g., "Non-Halogenated Organic Waste").

  • Amide Hydrolysis & Toxicity: Exposure to strong acids or bases over time (in a waste container) can hydrolyze the amide bond.[1][2]

    • Reaction:

      
      
      
    • Consequence: This releases Cyclopropylamine , which is volatile, toxic, and has a lower flash point than the parent compound.[1][2]

    • Protocol: Segregate from strong mineral acids (Sulfuric/Nitric) and strong bases (Hydroxide) to maintain stability during storage.[1][2][4]

Disposal Decision Tree & Workflow

The following diagram outlines the logical flow for categorizing and disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 4-(Cyclopropylcarbamoyl)benzoic acid StateCheck Determine Physical State Start->StateCheck SolidWaste SOLID WASTE (Pure compound, powder, contaminated wipes) StateCheck->SolidWaste Solid/Debris LiquidWaste LIQUID WASTE (Mother liquor, HPLC effluent, dissolved) StateCheck->LiquidWaste Solution SolidPack Double-bag in clear polyethylene. Label: 'Non-Halogenated Organic Solid'. SolidWaste->SolidPack SolventCheck Solvent Composition? LiquidWaste->SolventCheck SAA Satellite Accumulation Area (SAA) Weekly Inspection SolidPack->SAA Halogenated Contains Halogens? (DCM, Chloroform) SolventCheck->Halogenated Yes NonHalogenated Non-Halogenated? (DMSO, MeOH, DMF) SolventCheck->NonHalogenated No HaloBin Bin: HALOGENATED ORGANIC (High Cost Stream) Halogenated->HaloBin PrecipCheck Risk of Precipitation? (High Conc. >10%) NonHalogenated->PrecipCheck HaloBin->SAA NonHaloBin Bin: NON-HALOGENATED ORGANIC (Preferred Stream) NonHaloBin->SAA PrecipCheck->NonHaloBin No Dilute Dilute with MeOH/Acetone before adding to drum PrecipCheck->Dilute Yes Dilute->NonHaloBin

Caption: Operational workflow for segregating solid and liquid waste streams to prevent incompatibility.

Detailed Disposal Protocols

Scenario A: Solid Waste (Pure Compound & Debris)

Applicable to: Expired reagent, weighing boat residues, contaminated gloves/paper towels.[1][2]

  • Containment: Collect solids in a wide-mouth high-density polyethylene (HDPE) jar or double-bag using thick (minimum 2 mil) polyethylene bags.

  • Labeling: Apply a hazardous waste label.

    • Chemical Name: Write fully: "4-(Cyclopropylcarbamoyl)benzoic acid". Do not use abbreviations or structural formulas alone.

    • Hazards: Check "Irritant" and "Toxic".[2]

  • Segregation: Place in the Non-Halogenated Organic Solid waste drum.

    • Note: Ensure the drum does not contain loose oxidizers (e.g., Potassium Permanganate wipes), as organic acids can react exothermically with strong oxidizers.[1][2]

Scenario B: Liquid Waste (Reaction Mixtures & HPLC Waste)

Applicable to: Solutions in DMSO, Methanol, DMF, or Ethyl Acetate.[1][2]

  • Characterization: Determine if the solvent carrier is Halogenated (DCM, Chloroform) or Non-Halogenated.[1][2]

  • pH Check (Crucial):

    • If the solution is highly acidic (pH < 2) due to added mineral acids, neutralize to pH 5–9 using a dilute base (e.g., Sodium Bicarbonate) before adding to the organic solvent drum.[1][2]

    • Why? This prevents the acid-catalyzed hydrolysis of the amide bond described in Section 2.[2]

  • Transfer: Pour into the appropriate safety carboy (Jerrycan).

    • Non-Halogenated Stream: (Preferred) For DMSO, MeOH, Acetone mixtures.[1][2]

    • Halogenated Stream: Only if mixed with DCM/Chloroform.[2]

  • Headspace: Leave 10% headspace in the container to allow for thermal expansion.[2]

Scenario C: Spill Cleanup (Emergency Response)

Immediate Action for spills > 5 grams.[3][1][2]

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.[2]

  • PPE: Don nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1][2] Wear a N95 dust mask if powder is airborne.[2]

  • Neutralization/Absorption:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a bag.[1][2]

    • Liquids: Absorb with vermiculite or a commercial organic spill kit.[2]

    • Surface Clean:[3][1][2] Wipe the area with a mild sodium bicarbonate solution (to neutralize the acid) followed by water.[1][2]

  • Disposal: Treat all cleanup materials as Solid Hazardous Waste (Scenario A).

Regulatory Classification (US & EU)

Proper coding ensures compliance with federal laws.[2]

Regulatory BodyClassification CodeDescription
US EPA (RCRA) D002 (Potential)Only if liquid waste pH

2.[3][1][2] Otherwise, classified as Non-Listed Hazardous Waste based on toxicity/ignitability of the solvent carrier.[2]
US EPA (RCRA) D001 If dissolved in flammable solvents (Flash point < 60°C).[1][2]
EU Waste Code (EWC) 07 05 04 "Other organic solvents, washing liquids and mother liquors."[1][2]
EU Waste Code (EWC) 16 05 06 "Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals."[1][2]

Note: This compound is not typically found on the EPA "P-List" (Acutely Toxic) or "U-List" (Toxic), meaning it is regulated primarily by its characteristics (Ignitability, Corrosivity, Reactivity, Toxicity) and the solvent it is dissolved in.[1][2]

References

  • US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes."[1][2] RCRA Regulations. [Link]

  • Occupational Safety and Health Administration (OSHA). "Occupational Safety and Health Standards: Toxic and Hazardous Substances." 29 CFR 1910.1450 (Laboratory Standard). [Link][1][2]

  • PubChem. "Compound Summary: 4-[(cyclopropylcarbamoyl)amino]benzoic acid (Structural Analog)."[1][2] National Library of Medicine. [Link][1][2]

Sources

Handling

Personal protective equipment for handling 4-(Cyclopropylcarbamoyl)benzoic acid

Topic: Personal Protective Equipment (PPE) & Handling Guide for 4-(Cyclopropylcarbamoyl)benzoic acid Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide for 4-(Cyclopropylcarbamoyl)benzoic acid Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers

Executive Summary & Chemical Context

You are handling 4-(Cyclopropylcarbamoyl)benzoic acid , a functionalized benzoic acid derivative often utilized as a building block in the synthesis of pharmaceuticals (e.g., antidiabetic agents or kinase inhibitors).

While specific toxicological data for this exact CAS may be limited in public repositories, its structural class (benzoic acid amides) dictates that it be treated as a pharmacologically active intermediate . The primary risks are respiratory sensitization , mucous membrane irritation , and dust aerosolization .

The Core Philosophy: Do not rely solely on the absence of "Danger" labels. In drug discovery, we treat every intermediate as a potent compound until proven otherwise. This guide implements an OEB 2/3 (Occupational Exposure Band) handling strategy to ensure zero-exposure.

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the "Why" behind the hazard.

Hazard CategorySpecific RiskMechanism of Action
Physical State Fine Dust / Powder High potential for electrostatic charging and aerosolization during weighing. Inhalation allows direct entry into the bloodstream via alveoli.
Chemical Activity Acidic Amide Hydrolysis on moist surfaces (eyes, lungs) can generate local acidity (pH < 4), causing immediate irritation (H319/H335).
Sensitization Immune Response Benzoic acid derivatives can act as haptens, potentially binding to proteins and triggering allergic dermatitis or asthma upon repeated exposure.
Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient for handling potent solid intermediates.

A. Respiratory Protection (The Primary Defense) [1]
  • Primary Control: All open handling MUST occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary PPE (If hood work is impossible): A Powered Air Purifying Respirator (PAPR) or N95/P100 tight-fitting mask. Note: Surgical masks provide zero protection against chemical dust.

B. Dermal & Ocular Protection
Body PartRecommended PPETechnical Rationale
Hands (Inner) Nitrile (4 mil) Acts as a second skin; verify no pinholes before donning.
Hands (Outer) Nitrile (Extended Cuff, 6-8 mil) Double-gloving is mandatory. The outer glove takes the mechanical stress of spatulas and glassware. If contaminated, strip the outer glove immediately inside the hood to maintain a clean inner layer.
Eyes Chemical Splash Goggles Safety glasses with side shields are inadequate for fine powders. Goggles seal the eyes against airborne dust that can bypass glasses.
Body Tyvek® Sleeves or Lab Coat Cotton lab coats trap dust in the fibers, which releases later in the office/cafeteria. Use disposable Tyvek sleeves over the wrists to bridge the glove-coat gap.
Operational Protocol: The "Zero-Dust" Workflow

This protocol is designed to be a self-validating system. If you see dust on the bench, the system has failed.

Phase 1: Engineering Setup
  • Clear the Deck: Remove unnecessary clutter from the fume hood to prevent turbulence.

  • Airflow Check: Verify the magnehelic gauge reads within the safe zone (usually 0.3–0.6 inches w.g.) or use a tissue strip to visualize inward airflow.

  • Static Control: If available, use an ionizing bar near the balance. Dry organic powders are prone to static "jumping."

Phase 2: Active Handling (Weighing & Transfer)
  • Tare External: Tare your weighing boat/vial before opening the stock container.

  • The "Tunnel" Technique: Do not lift the stock container high. Keep it close to the surface.

  • Spatula Hygiene: Use a disposable anti-static spatula. If using metal, clean with a solvent-dampened wipe immediately after use, while still inside the hood.

  • Solvent Addition: Add your reaction solvent (e.g., DMSO, DMF) to the solid gently down the side of the vessel to avoid "puffing" dust into the air.

Phase 3: Decontamination
  • Wet Wipe Down: Never dry sweep powder. Use a wipe dampened with 10% ethanol or water to clean the balance and immediate area.

  • Outer Glove Removal: Remove outer gloves inside the hood, turning them inside out to trap residue.

Visualization: Safe Handling Workflow

The following logic flow ensures that safety checks are integrated into the experimental process, not treated as an afterthought.

SafetyProtocol cluster_feedback Emergency Loop Start START: Task Definition Risk Risk Assessment: Dust vs. Solvents Start->Risk PPE PPE Donning: Double Nitrile + Goggles Risk->PPE Select Gear HoodCheck Engineering Control: Verify Hood Flow (80-100 fpm) Weighing Active Handling: Static Control & Wet Transfer HoodCheck->Weighing Safe to Proceed PPE->HoodCheck Pre-Work Check Decon Decontamination: Wet Wipe (No Dry Sweeping) Weighing->Decon Post-Task Weighing->Decon Spill Event Waste Disposal: Solid Waste Stream Decon->Waste Dispose Wipes End END: Doffing & Wash Waste->End

Figure 1: Operational workflow for handling solid pharmaceutical intermediates. Note the critical "Emergency Loop" where a spill triggers immediate decontamination rather than continued work.

Disposal & Emergency Response
Waste Management
  • Solid Waste: Disposable spatulas, weighing boats, and contaminated gloves must go into a Hazardous Solid Waste drum (often labeled for "Chemically Contaminated Debris").

  • Liquid Waste: If dissolved, dispose of in the Organic Acid or General Organic waste stream (depending on the solvent). Do not mix with strong oxidizers (e.g., Nitric Acid waste) to avoid exothermic reactions.

  • Container Disposal: Empty stock bottles must be triple-rinsed with a solvent capable of dissolving the residue (e.g., Acetone) before being discarded as glass waste. The rinseate goes to liquid waste.

Emergency Procedures
  • Skin Contact: Brush off dry powder gently (do not rub), then wash with soap and water for 15 minutes.

  • Eye Contact: Flush immediately at an eyewash station for 15 minutes. Hold eyelids open.

  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (SDS Section 4).

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. OSHA 3404-11R. [Link]

  • PubChem. (n.d.). 4-[(Cyclopropylcarbamoyl)amino]benzoic acid Compound Summary. National Library of Medicine. [Link](Note: Used for structural analogy and physical property verification).

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

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